Luxdegalutamide
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
CAS No. |
2750830-09-0 |
|---|---|
Molecular Formula |
C45H54FN7O6 |
Molecular Weight |
808.0 g/mol |
IUPAC Name |
4-[4-[[1-[4-[[3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[(3S)-2,6-dioxopiperidin-3-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C45H54FN7O6/c1-44(2)42(45(3,4)43(44)59-33-12-8-30(26-47)37(25-33)58-5)50-39(55)29-6-9-31(10-7-29)52-18-16-28(17-19-52)27-51-20-22-53(23-21-51)32-11-13-34(35(46)24-32)40(56)48-36-14-15-38(54)49-41(36)57/h6-13,24-25,28,36,42-43H,14-23,27H2,1-5H3,(H,48,56)(H,50,55)(H,49,54,57)/t36-,42?,43?/m0/s1 |
InChI Key |
RDPPBRKNBBXPNZ-PJXMSJPKSA-N |
Isomeric SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)N[C@H]7CCC(=O)NC7=O)F)C |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NC7CCC(=O)NC7=O)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Luxdegalutamide: A Technical Guide to Androgen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. Conventional therapies targeting AR signaling, while initially effective, are often circumvented by resistance mechanisms, including AR mutations and overexpression. Luxdegalutamide (ARV-766), a second-generation Proteolysis-Targeting Chimera (PROTAC), represents a paradigm shift in AR-targeted therapy. Unlike traditional inhibitors that merely block AR function, this compound orchestrates the complete degradation and removal of the AR protein by co-opting the cell's endogenous ubiquitin-proteasome system. This guide provides a comprehensive technical overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.
Introduction: The Androgen Receptor and the Advent of PROTACs
The Central Role of Androgen Receptor Signaling in Prostate Cancer
The Androgen Receptor is a ligand-activated transcription factor that is central to the development and progression of prostate cancer.[1] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes essential for prostate cancer cell growth and survival.[1] Therapeutic strategies have historically focused on inhibiting this pathway, either by reducing androgen levels or by blocking the AR with antagonists. However, the development of resistance, often through mutations in the AR ligand-binding domain (LBD) or AR gene amplification, is a major clinical challenge.[2][3]
PROTAC Technology: A New Modality for Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from the cell.[2] They consist of two distinct ligands connected by a chemical linker: one that binds to the target protein of interest (in this case, the Androgen Receptor) and another that recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome. A key advantage of this approach is that the PROTAC acts catalytically, being released after degradation to target another protein molecule.
This compound (ARV-766): Mechanism of Action
This compound is an orally bioavailable, second-generation PROTAC that potently and selectively degrades the Androgen Receptor. It was developed to overcome the limitations of earlier AR-targeted therapies and first-generation PROTACs, such as Bavdegalutamide (ARV-110).
Ternary Complex Formation and E3 Ligase Recruitment
This compound binds to the ligand-binding domain of the Androgen Receptor. Its other functional end recruits the Cullin-RING E3 ubiquitin ligase complex, specifically CRL4-CRBN, through a glutarimide-based recruiting element. This tripartite association brings the AR into close proximity with the E3 ligase machinery.
Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR. This polyubiquitination serves as a molecular flag, marking the AR for recognition and degradation by the 26S proteasome. The degradation of the AR effectively eliminates the primary driver of prostate cancer cell proliferation and survival.
Quantitative Data
This compound has demonstrated potent and robust degradation of the Androgen Receptor in preclinical studies, leading to promising clinical activity.
In Vitro Degradation Potency
| Compound | Cell Line | DC50 (Half-maximal Degradation Concentration) | Dmax (Maximum Degradation) | Reference |
| This compound (ARV-766) | VCaP (wild-type AR) | <1 nM | >90% | |
| Bavdegalutamide (ARV-110) | VCaP | ~1 nM | >90% |
Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Patient Population | Endpoint | Result | Reference |
| mCRPC patients with AR L702H mutations | PSA50 Response Rate (≥50% decline in PSA) | 43% | |
| mCRPC patients with AR resistance mutations | PSA50 Response Rate | 42% |
Experimental Protocols
The following protocols are foundational for evaluating the efficacy and mechanism of action of AR-targeting PROTACs like this compound.
In Vitro AR Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of this compound in specific prostate cancer cell lines.
Methodology:
-
Cell Culture: Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for AR and the loading control. Normalize the AR signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining AR. Calculate the DC50 and Dmax values using non-linear regression analysis.
Cell Viability and Proliferation Assay
Objective: To assess the functional consequence of AR degradation on prostate cancer cell viability and determine the IC50 (half-maximal inhibitory concentration).
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for an extended period, typically 5-7 days.
-
Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
For CellTiter-Glo®, add the reagent to the wells, lyse the cells, and measure luminescence.
-
For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.
-
-
Data Analysis: Normalize the results to the vehicle-treated control (100% viability) and plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression.
In Vivo Ubiquitination Assay
Objective: To confirm that this compound induces the ubiquitination of the Androgen Receptor.
Methodology:
-
Cell Culture and Transfection (if necessary): Use prostate cancer cells endogenously expressing AR. For some applications, cells can be transfected with plasmids encoding tagged ubiquitin (e.g., His-Ub) and the protein of interest.
-
Treatment: Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of polyubiquitinated proteins.
-
Immunoprecipitation:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the Androgen Receptor using an AR-specific antibody.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes ubiquitin to detect the polyubiquitinated AR species, which will appear as a high-molecular-weight smear.
-
Conclusion
This compound represents a significant advancement in the treatment of prostate cancer, particularly in the context of resistance to conventional AR-targeted therapies. By inducing the degradation of the Androgen Receptor, this novel therapeutic can effectively shut down the primary driver of the disease and overcome resistance mechanisms that plague conventional inhibitors. The robust preclinical data and encouraging early clinical results for this compound validate the potential of this modality. As our understanding of PROTAC design principles deepens, AR-targeting PROTACs are poised to become a cornerstone of therapy for patients with advanced and resistant prostate cancer.
References
ARV-766: A Technical Guide to a Novel PROTAC Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARV-766, also known as Luxdegalutamide, is a potent and orally bioavailable PROTAC (Proteolysis-Targeting Chimera) designed to selectively target and degrade the androgen receptor (AR). This novel therapeutic agent holds significant promise for the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who have developed resistance to current androgen receptor-targeted therapies. ARV-766's unique mechanism of action, which involves hijacking the cell's natural protein disposal system to eliminate the AR protein, allows it to overcome resistance mechanisms associated with AR overexpression and mutations in the ligand-binding domain (LBD). This technical guide provides a comprehensive overview of the function, chemical structure, preclinical and clinical data, and experimental methodologies related to ARV-766.
Introduction to PROTAC Technology and ARV-766
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell.
ARV-766 is a second-generation PROTAC AR degrader that demonstrates a broad efficacy profile against wild-type AR and clinically relevant AR LBD mutants, including L702H, H875Y, and T878A.[1][2] Its development represents a significant advancement in the pursuit of overcoming resistance in prostate cancer.
Chemical Structure and Properties
ARV-766 is a complex small molecule designed for oral administration. Its structure consists of three key components: a ligand that binds to the androgen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.
| Property | Value |
| IUPAC Name | 4-[4-[[1-[4-[[[trans-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]amino]carbonyl]phenyl]-4-piperidinyl]methyl]-1-piperazinyl]-N-[(3S)-2,6-dioxo-3-piperidinyl]-2-fluorobenzamide |
| Molecular Formula | C₄₅H₅₄FN₇O₆ |
| Molecular Weight | 808.0 g/mol |
| CAS Number | 2750830-09-0 |
| SMILES | CC1(C)--INVALID-LINK--NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC=C(C(=C6)F)C(=O)N[C@H]7CCC(=O)NC7=O |
Mechanism of Action and Signaling Pathway
ARV-766 functions by inducing the formation of a ternary complex between the androgen receptor and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in AR-mediated signaling and subsequent inhibition of tumor cell proliferation.[1][3]
Preclinical Data
ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant androgen receptors in preclinical studies.
In Vitro Activity
| Cell Line | AR Status | DC₅₀ (nM) | Dₘₐₓ (%) |
| LNCaP | Wild-type | < 1.3 | > 91 |
| VCaP | Wild-type | < 1.0 | > 94 |
| VCaP | L702H mutant | Potent Degradation | - |
| - | H875Y mutant | Potent Degradation | - |
| - | T878A mutant | Potent Degradation | - |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation
In Vivo Activity
In murine xenograft models of prostate cancer, orally administered ARV-766 led to significant, dose-dependent tumor growth inhibition.[4] It demonstrated robust AR degradation of over 90% at efficacious doses.
Clinical Data
ARV-766 is currently being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with mCRPC. Initial results have been promising, showing a favorable safety profile and encouraging anti-tumor activity.
Efficacy in Patients with AR LBD Mutations
| Parameter | Result |
| PSA₅₀ Response Rate | 50.0% in 28 PSA-evaluable patients |
PSA₅₀: ≥50% decline in Prostate-Specific Antigen from baseline
Safety and Tolerability
-
ARV-766 was well-tolerated in the Phase 1/2 study.
-
Treatment-emergent adverse events (TEAEs) leading to dose reduction occurred in 7% of patients.
-
TEAEs leading to treatment discontinuation occurred in 10% of patients.
Pharmacokinetics
-
Preliminary pharmacokinetic data indicated dose-dependent increases in ARV-766 exposure.
-
Steady-state exposure accumulation ranged from approximately 5- to 8-fold.
Experimental Protocols
AR Degradation Assay (Western Blot)
A detailed protocol for assessing AR degradation via Western Blot would typically involve the following steps:
Murine Xenograft Model for Tumor Growth Inhibition
The evaluation of ARV-766's in vivo efficacy typically follows this workflow:
Clinical Trial Protocol (NCT05067140)
The Phase 1/2 clinical trial for ARV-766 is a multi-part study designed to assess safety, tolerability, pharmacokinetics, and anti-tumor activity.
Key Aspects of the Protocol:
-
Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).
-
Phase 2 (Cohort Expansion): To evaluate the anti-tumor activity of the RP2D in specific patient cohorts.
-
Patient Population: Men with mCRPC who have progressed on prior novel hormonal agents.
-
Intervention: Oral administration of ARV-766 once daily.
-
Primary Outcome Measures: Incidence of adverse events, dose-limiting toxicities, PSA response rate, and objective response rate.
-
Secondary Outcome Measures: Pharmacokinetic parameters, duration of response, and progression-free survival.
Conclusion
ARV-766 is a promising, orally bioavailable PROTAC AR degrader with a novel mechanism of action that has the potential to overcome resistance to current therapies for metastatic castration-resistant prostate cancer. Its ability to effectively degrade both wild-type and mutated androgen receptors has been demonstrated in preclinical models, and early clinical data in heavily pretreated patients are encouraging. Ongoing and future clinical studies will further delineate the therapeutic potential of ARV-766 in the evolving landscape of prostate cancer treatment. This technical guide provides a foundational understanding of ARV-766 for researchers and clinicians in the field of oncology drug development.
References
- 1. A phase 2 expansion study of ARV-766, a PROTAC<sup> </sup>androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 2. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 3. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 4. researchgate.net [researchgate.net]
The Genesis of Luxdegalutamide: A Targeted Approach to Androgen Receptor Degradation
An In-depth Technical Guide on the Discovery and Synthesis of a Novel PROTAC Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luxdegalutamide (ARV-766) is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3] Developed by Arvinas, this second-generation AR degrader has demonstrated significant promise in overcoming resistance mechanisms to existing anti-androgen therapies, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound, offering valuable insights for researchers and drug development professionals in the field of targeted protein degradation.
Introduction: Addressing Unmet Needs in Prostate Cancer Therapy
Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to mCRPC.[4] While androgen deprivation therapies and second-generation anti-androgen agents have improved outcomes, the development of resistance, often driven by mutations in the AR ligand-binding domain (LBD), presents a major clinical hurdle. This compound was developed to address this unmet need by not only targeting the wild-type AR but also clinically relevant mutants, such as L702H, H875Y, and T878A, which are associated with resistance to conventional therapies.
Discovery and Design of this compound
This compound is a heterobifunctional molecule, the hallmark of PROTAC technology. It comprises three key components: a ligand that binds to the androgen receptor, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The design of this compound represents an optimization of its predecessor, ARV-110, with modifications to the AR ligand and the E3 ligase ligand to enhance its efficacy and pharmacological properties.
The chemical structure of this compound is (83S)-N-[(1r,3S)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]-53-fluoro-6,82,86-trioxo-7-aza-4(1,4)-piperazina-2(1,4),8(3)-dipiperidina- 1(1),5(1,4)-dibenzenaoctaphane-14-carboxamide, with a molecular formula of C45H54FN7O6 and a molar mass of 807.968 g·mol−1.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Unlike traditional inhibitors that merely block the function of a target protein, this compound actively facilitates its destruction. The process begins with the formation of a ternary complex between this compound, the androgen receptor, and the E3 ubiquitin ligase. This proximity, induced by the PROTAC molecule, enables the E3 ligase to tag the AR with ubiquitin molecules. This polyubiquitination serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the AR. A key advantage of this catalytic mechanism is that a single molecule of this compound can induce the degradation of multiple AR proteins.
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is proprietary, the general approach for creating such a heterobifunctional molecule involves a multi-step process. This process would logically begin with the independent synthesis of the three core components: the androgen receptor ligand, the E3 ligase binder, and a suitable linker molecule with reactive functional groups. The subsequent steps would involve the sequential coupling of these components to yield the final this compound molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 3. Facebook [cancer.gov]
- 4. Phase 2 Clinical Trial: JSB462 (this compound) in Combination With Abiraterone for mHSPC – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
In-Depth Technical Guide: Pharmacology and Toxicology Profile of Luxdegalutamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luxdegalutamide (also known as ARV-766 and JSB462) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1] As a heterobifunctional molecule, it represents a novel therapeutic modality for the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in cases that have developed resistance to conventional AR pathway inhibitors.[1] This document provides a comprehensive overview of the pharmacology, mechanism of action, preclinical efficacy, pharmacokinetics, and toxicology of this compound, intended to serve as a technical resource for researchers and drug development professionals.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor playing a pivotal role in its progression.[2] While androgen deprivation therapy and AR antagonists are initially effective, the cancer often progresses to a castration-resistant state, frequently driven by AR overexpression, amplification, or mutations in the AR ligand-binding domain (LBD).[2] this compound has been developed to address these resistance mechanisms by inducing the degradation of the AR protein, thereby eliminating its signaling capabilities.[2] It has demonstrated a broad efficacy profile, targeting both wild-type AR and clinically relevant mutants, including L702H, H875Y, and T878A, which are associated with resistance to existing therapies.
Mechanism of Action
This compound functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. It acts as a molecular bridge, forming a ternary complex between the androgen receptor and an E3 ubiquitin ligase. This proximity facilitates the tagging of the AR protein with ubiquitin molecules, marking it for degradation by the proteasome. A key advantage of this mechanism is its catalytic nature; once the AR is degraded, this compound is released and can engage with another AR molecule, leading to the degradation of multiple target proteins by a single drug molecule.
Pharmacology
In Vitro Degradation Potency
This compound has demonstrated potent and efficient degradation of the androgen receptor in various prostate cancer cell lines. The key parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | Wild-type | <1.3 | >91 | |
| VCaP | Wild-type | <1 | >94 |
In Vivo Efficacy in Xenograft Models
Preclinical studies in mouse xenograft models of prostate cancer have shown significant, dose-dependent tumor growth inhibition with oral administration of this compound.
| Animal Model | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |
| Intact (non-castrated) CB17/SCID mice with VCaP xenografts | 1 mg/kg/day | 34 | |
| 3 mg/kg/day | 74 | ||
| 10 mg/kg/day | 98 |
Pharmacokinetics
Limited pharmacokinetic data from a Phase 1/2 clinical trial (NCT05067140) in patients with mCRPC has been reported.
| Parameter | Finding | Reference |
| Exposure | Dose-dependent increases in exposure up to 320 mg once daily. | |
| Accumulation | Approximately 5- to 8-fold accumulation at steady state. |
Toxicology and Safety Profile
Initial results from the Phase 1/2 clinical trial (NCT05067140) have provided a preliminary safety profile of this compound in patients with mCRPC.
| Adverse Event Profile | Details | Reference |
| Most Common Treatment-Related Adverse Events (TRAEs) | Fatigue (25%), Nausea (22%), Vomiting (11%). Generally Grade 1 or 2 in severity. | |
| Dose-Limiting Toxicities | None observed. | |
| Treatment Discontinuation due to TRAEs | 8% of patients. |
Experimental Protocols
In Vitro Androgen Receptor Degradation Assay (Western Blot)
This protocol outlines the general steps to determine the DC50 and Dmax of this compound.
1. Cell Culture and Treatment:
-
Plate AR-positive prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AR signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of AR degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vivo Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
1. Cell Implantation:
-
Subcutaneously implant AR-positive prostate cancer cells (e.g., VCaP) into the flank of male immunodeficient mice (e.g., SCID).
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at various dose levels daily. The control group receives a vehicle solution.
3. Efficacy Evaluation:
-
Measure tumor volumes and body weights periodically throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot to confirm AR degradation, immunohistochemistry).
4. Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze the data for statistical significance.
Conclusion
This compound is a promising, orally bioavailable PROTAC that potently and selectively degrades the androgen receptor. Its ability to target both wild-type and clinically relevant mutant forms of AR provides a strong rationale for its development as a treatment for metastatic castration-resistant prostate cancer. Preclinical data have demonstrated significant anti-tumor activity, and initial clinical findings suggest a manageable safety profile. Further clinical investigation is ongoing to fully elucidate its therapeutic potential.
References
Degradation of Wild-Type vs. Mutant Androgen Receptor by Luxdegalutamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. Conventional therapies targeting AR have been challenged by the emergence of resistance, frequently mediated by mutations in the AR ligand-binding domain (LBD). Luxdegalutamide (also known as ARV-766) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome this resistance by inducing the degradation of the AR protein. This technical guide provides an in-depth analysis of this compound's mechanism of action, a quantitative comparison of its efficacy against wild-type and clinically relevant mutant AR, and detailed experimental protocols for its evaluation.
Mechanism of Action: PROTAC-Mediated AR Degradation
This compound is a heterobifunctional molecule that leverages the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate the Androgen Receptor.[1] It functions by forming a ternary complex, bringing together the AR protein and an E3 ubiquitin ligase.[1][2] Preclinical data suggests that this compound recruits the Cereblon (CRBN) E3 ligase.[3][4] This proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for recognition and subsequent degradation by the proteasome. This degradation-based mechanism is distinct from traditional AR inhibitors that merely block the receptor's function, offering a potential advantage in overcoming resistance driven by AR overexpression or mutations.
Quantitative Analysis: Degradation of Wild-Type vs. Mutant AR
This compound has demonstrated potent and efficient degradation of both wild-type and clinically significant mutant Androgen Receptors. The following tables summarize the in vitro degradation potency of this compound in prostate cancer cell lines expressing wild-type AR. Preclinical studies have consistently shown that this compound maintains its high potency against key AR LBD mutations, including L702H, H875Y, and T878A, which are associated with resistance to conventional anti-androgen therapies. While direct side-by-side quantitative comparisons in the same study are not extensively published, reports indicate a similar degradation efficacy for these mutants.
Table 1: In Vitro Degradation of Wild-Type Androgen Receptor by this compound
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Citation(s) |
| VCaP | Wild-Type | <1 | >94 | |
| LNCaP | Wild-Type | <1.3 | >91 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Experimental Protocols
In Vitro AR Degradation Assay via Western Blot
This protocol details the methodology for quantifying the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
This compound (ARV-766)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-AR and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize AR band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of this compound concentration to determine DC50 and Dmax values.
-
Detection of AR Ubiquitination via Immunoprecipitation
This protocol is for confirming that this compound induces the ubiquitination of the Androgen Receptor.
Materials:
-
Treated cell lysates from the degradation assay
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., RIPA buffer)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
Primary antibodies: anti-ubiquitin, anti-AR
Procedure:
-
Immunoprecipitation:
-
Pre-clear cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the AR-antibody complex.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluates by Western blotting as described in Protocol 3.1.
-
Probe separate membranes with anti-ubiquitin and anti-AR antibodies.
-
-
Data Analysis:
-
The presence of a high molecular weight smear or laddering pattern when probing with the anti-ubiquitin antibody in the AR immunoprecipitated sample indicates polyubiquitination of AR.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating an AR-targeting PROTAC like this compound and the logical relationship of its mechanism of action.
Conclusion
This compound represents a promising therapeutic strategy for prostate cancer by effectively inducing the degradation of both wild-type and clinically relevant mutant Androgen Receptors. Its degradation-based mechanism offers a clear advantage over traditional AR inhibitors, particularly in the context of acquired resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for prostate cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC ARV-766: A Technical Guide to its Efficacy and Mechanism Against Androgen Receptor Ligand-Binding Domain Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of resistance to androgen receptor (AR) targeted therapies in metastatic castration-resistant prostate cancer (mCRPC) is a significant clinical challenge, often driven by mutations in the AR ligand-binding domain (LBD). ARV-766 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor, including clinically relevant LBD mutants. This technical guide provides a comprehensive overview of the preclinical and clinical data on the effect of ARV-766 on these mutations, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Introduction
The androgen receptor is a key driver of prostate cancer progression. While androgen deprivation therapies and second-generation AR inhibitors like enzalutamide and abiraterone are initially effective, resistance frequently develops. A primary mechanism of this resistance is the acquisition of point mutations in the AR LBD, such as L702H, T878A, and H875Y, which can alter ligand binding and reactivate the receptor. ARV-766, a heterobifunctional molecule, hijacks the body's ubiquitin-proteasome system to specifically target and degrade the entire AR protein, offering a promising strategy to overcome resistance mediated by these mutations.
Mechanism of Action
ARV-766 is composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of ARV-766 to induce the degradation of multiple AR proteins, effectively eliminating the target from the cancer cell.
Efficacy of ARV-766 Against AR LBD Mutations
Clinical and preclinical studies have demonstrated the potent activity of ARV-766 against wild-type AR and key LBD mutations associated with resistance to novel hormonal agents.
Preclinical Data
In vitro studies have shown that ARV-766 potently degrades various AR mutants.
| Cell Line | AR Status | DC50 (nM) | Dmax (%) |
| VCaP | Wild-type | <1 | >90 |
| LNCaP | T878A | Not explicitly stated, but potent degradation observed | Not explicitly stated |
| Models with L702H | L702H | Potent activity maintained | Not explicitly stated |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Data synthesized from preclinical announcements.
Clinical Trial Data (NCT05067140)
The Phase 1/2 clinical trial of ARV-766 has provided promising evidence of its clinical activity in heavily pretreated mCRPC patients with AR LBD mutations.
| Patient Population | Endpoint | Result | Citation |
| mCRPC with any AR LBD mutation | PSA50 (≥50% PSA decline) | 43% | [1] |
| mCRPC with any AR LBD mutation | PSA30 (≥30% PSA decline) | 51% | [1] |
| mCRPC with AR L702H mutation | PSA50 | 50% | [2][3] |
| RECIST-evaluable mCRPC with AR LBD mutations | Objective Response Rate (unconfirmed) | 30% | [1] |
Data as of the 2024 ASCO Annual Meeting presentation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of ARV-766.
In Vitro AR Degradation Assay (Western Blot)
This assay is fundamental to confirming and quantifying the degradation of the androgen receptor.
1. Cell Culture and Treatment:
-
Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight in complete medium.
-
The following day, replace the medium with fresh medium containing serial dilutions of ARV-766 or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
4. Data Analysis:
-
Quantify the band intensities for AR and the loading control.
-
Normalize the AR signal to the loading control for each sample.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Plot the percentage of AR remaining against the log of the ARV-766 concentration to determine the DC50 and Dmax.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the functional consequence of AR degradation on its ability to regulate gene expression.
1. Cell Culture and Transfection:
-
Seed prostate cancer cells (e.g., LNCaP) or a suitable host cell line (e.g., PC-3) in a 96-well plate.
-
Co-transfect the cells with:
-
An androgen response element (ARE)-driven firefly luciferase reporter plasmid (e.g., pARE-Luc).
-
A constitutively expressed Renilla luciferase plasmid for normalization (e.g., pRL-TK).
-
(If necessary) An expression vector for the specific AR mutant of interest.
-
-
Use a suitable transfection reagent and incubate for 4-6 hours.
2. Compound Treatment:
-
After transfection, replace the medium with fresh medium containing a known AR agonist (e.g., dihydrotestosterone, DHT) and serial dilutions of ARV-766 or vehicle control.
-
Incubate for 24-48 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of ARV-766.
-
Plot the percentage of inhibition against the log of the ARV-766 concentration to determine the IC50 value.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This assay evaluates the anti-tumor efficacy of ARV-766 in a living organism.
1. Cell Line and Animal Model:
-
Use an appropriate prostate cancer cell line (e.g., VCaP for AR-positive, or a cell line engineered to express a specific AR LBD mutation).
-
Implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., male nude or SCID mice).
2. Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer ARV-766 orally at the desired dose and schedule. The control group receives a vehicle.
3. Efficacy Assessment:
-
Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm AR degradation in the tumor tissue).
4. Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the ARV-766 treated groups compared to the vehicle control.
Conclusion
ARV-766 demonstrates significant preclinical and clinical activity against wild-type androgen receptor and, critically, against LBD mutations that confer resistance to current standard-of-care therapies. Its mechanism of action, inducing the degradation of the AR protein, provides a durable and potent method to inhibit AR signaling. The data presented in this guide supports the continued development of ARV-766 as a promising therapeutic for patients with advanced prostate cancer. The detailed protocols provided herein offer a framework for the further investigation and characterization of this and other AR-targeting PROTACs.
References
Luxdegalutamide's Interaction with E3 Ubiquitin Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luxdegalutamide (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). As a heterobifunctional molecule, this compound functions by inducing proximity between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action offers a promising therapeutic strategy for prostate cancer, particularly in castration-resistant prostate cancer (CRPC) where AR signaling remains a key driver of disease progression and resistance to traditional AR inhibitors. This guide provides a comprehensive technical overview of this compound's interaction with the E3 ubiquitin ligase system, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for its characterization.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a second-generation PROTAC developed to overcome resistance to standard androgen receptor pathway inhibitors.[1][2] It is an evolution of its predecessor, Bavdegalutamide (ARV-110), with an optimized Androgen Receptor ligand and E3 ligase ligand.[3] this compound exerts its therapeutic effect by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2]
The core mechanism involves the formation of a ternary complex between three key components:
-
The Androgen Receptor (Target Protein): this compound binds to the ligand-binding domain (LBD) of the AR.[4] This includes both wild-type AR and clinically relevant mutants that confer resistance to other therapies, such as L702H, H875Y, and T878A.
-
This compound (the PROTAC): This molecule acts as a molecular bridge, with one end binding to the AR and the other to an E3 ubiquitin ligase.
-
Cereblon (CRBN) E3 Ubiquitin Ligase: this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (specifically, the CRL4-CRBN complex).
The formation of this ternary complex brings the AR into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR. This polyubiquitination serves as a molecular tag, marking the AR for recognition and degradation by the 26S proteasome. Following the degradation of the AR, this compound is released and can catalytically induce the degradation of additional AR molecules.
Quantitative Data
The preclinical and clinical activity of this compound and its predecessor, Bavdegalutamide, has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Degradation and Activity of this compound (ARV-766)
| Cell Line | AR Status | DC50 (nM) | Dmax | IC50 (nM) | Reference(s) |
| VCaP | Wild-type AR | < 1 | >90% (in vivo) | - | |
| LNCaP | Wild-type AR | - | - | - | |
| - | AR L702H Mutant | Potent degradation maintained | - | - | |
| - | AR H875Y Mutant | Potent degradation | - | - | |
| - | AR T878A Mutant | Potent degradation | - | - |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Activity of this compound (ARV-766)
| Model | Treatment | Tumor Growth Inhibition (TGI) | Finding | Reference(s) |
| LNCaP Xenograft | Dose-dependent | Significant | - | |
| VCaP Xenograft | Dose-dependent | Significant | - | |
| Enzalutamide-insensitive VCaP Xenograft | Dose-dependent | Significant | Overcomes enzalutamide resistance | |
| Intact (non-castrated) CB17/scid mouse model | 10 mg/kg/day | 98% | Robust efficacy in high androgen environment | |
| Intact (non-castrated) CB17/scid mouse model | 3 mg/kg/day | 74% | Dose-dependent response | |
| Intact (non-castrated) CB17/scid mouse model | 1 mg/kg/day | 34% | Dose-dependent response |
Table 3: Clinical Activity of this compound (ARV-766) in mCRPC (NCT05067140)
| Patient Population | Endpoint | Result | Reference(s) |
| Patients with AR LBD mutations (n=28) | PSA50 Response Rate | 50.0% | |
| Patients with AR LBD mutations (n=47, Phase 2) | PSA50 Response Rate | 43% | |
| Patients with AR L702H mutation | PSA50 Response Rate | 50% |
PSA50: ≥50% reduction in Prostate-Specific Antigen levels.
Table 4: Preclinical Data for Bavdegalutamide (ARV-110) for Comparison
| Cell Line / Model | AR Status | DC50 (nM) | Dmax | TGI | Reference(s) |
| VCaP | Wild-type | ~1 | - | - | |
| LNCaP | Wild-type | ~1 | - | - | |
| VCaP Xenograft | Wild-type | - | >95% | - |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the E3 ubiquitin ligase system and its effect on Androgen Receptor degradation.
Androgen Receptor Degradation Assay (Western Blot)
Objective: To quantify the dose- and time-dependent degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media and conditions.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are cleared by centrifugation, and the supernatant containing total protein is collected.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are resolved on a 4-12% Bis-Tris polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Band intensities are quantified using densitometry software.
-
AR protein levels are normalized to the loading control.
-
The percentage of AR degradation is calculated relative to the vehicle-treated control.
-
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined by plotting the percentage of degradation against the log of this compound concentration and fitting to a dose-response curve.
-
In Vitro Ubiquitination Assay
Objective: To directly measure the ability of this compound to induce the ubiquitination of the Androgen Receptor in a reconstituted cell-free system.
Methodology:
-
Reaction Setup:
-
A reaction mixture is prepared containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the Cereblon E3 ligase complex, ubiquitin, ATP, and the purified Androgen Receptor protein.
-
This compound is added at various concentrations. Control reactions include no this compound (vehicle), no E1, and no E3 ligase.
-
-
Incubation:
-
The reaction is incubated at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination cascade to occur.
-
-
Detection of Ubiquitinated AR:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and analyzed by Western blot using an antibody against the Androgen Receptor.
-
The appearance of higher molecular weight bands or a smear above the unmodified AR band indicates polyubiquitination.
-
Ternary Complex Formation Assay
Objective: To confirm and quantify the formation of the ternary complex between the Androgen Receptor, this compound, and the Cereblon E3 ligase.
Methodology (Example using NanoBRET™):
-
Cell Preparation:
-
HEK293 cells are co-transfected with plasmids encoding the Androgen Receptor fused to a NanoLuc® luciferase (energy donor) and Cereblon fused to a HaloTag® (energy acceptor).
-
-
Labeling and Treatment:
-
The HaloTag® is labeled with a fluorescent ligand.
-
Cells are treated with a serial dilution of this compound.
-
-
BRET Measurement:
-
A NanoLuc® substrate is added to the cells.
-
Bioluminescence Resonance Energy Transfer (BRET) is measured. An increase in the BRET signal indicates the proximity of the AR and Cereblon, confirming the formation of the ternary complex.
-
-
Data Analysis:
-
The BRET ratio is plotted against the this compound concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high concentrations, where the formation of binary complexes (AR-Luxdegalutamide and CRBN-Luxdegalutamide) outcompetes the formation of the ternary complex.
-
Conclusion
This compound represents a significant advancement in the targeted degradation of the Androgen Receptor for the treatment of prostate cancer. Its mechanism of action, which involves the recruitment of the Cereblon E3 ubiquitin ligase to induce AR degradation, has demonstrated potent preclinical activity against both wild-type and clinically relevant mutant forms of the AR. The quantitative data from in vitro, in vivo, and clinical studies underscore its potential to overcome resistance to current standard-of-care therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PROTAC molecules in drug discovery and development. As this compound progresses through further clinical trials, it holds the promise of becoming a valuable therapeutic option for patients with advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
An In-depth Technical Guide to Ternary Complex Formation with JSB462
For Researchers, Scientists, and Drug Development Professionals
Abstract
JSB462, also known as luxdegalutamide (and formerly as ARV-766), is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] As a key driver in the progression of prostate cancer, the AR is a critical therapeutic target. JSB462 represents a novel therapeutic modality that, instead of merely inhibiting the AR, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[4][5] This is achieved through the formation of a critical ternary complex, a key event in its mechanism of action. This technical guide provides a comprehensive overview of the ternary complex formation with JSB462, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways and experimental workflows.
Introduction to JSB462 and its Mechanism of Action
JSB462 is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker. The primary mechanism of action of JSB462 is to induce proximity between the AR and the CRBN E3 ligase, leading to the formation of a JSB462:AR:CRBN ternary complex. This proximity allows the E3 ligase to polyubiquitinate the AR, marking it for degradation by the 26S proteasome. This degradation of the AR effectively removes the driver of tumor growth in prostate cancer. JSB462 has demonstrated potent degradation of both wild-type AR and clinically relevant AR mutants, including T878A, H875Y, and L702H, which are associated with resistance to conventional AR inhibitors.
Quantitative Data on JSB462 Activity
The following tables summarize the available quantitative data for JSB462. It is important to note that specific biophysical data on the ternary complex, such as binding affinities and cooperativity, have not been publicly disclosed in detail.
Table 1: In Vitro Degradation Potency of JSB462
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | < 1.3 | > 91 | |
| VCaP | < 1.0 | > 94 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vivo Efficacy of JSB462 (ARV-766) in Xenograft Models
| Model | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| VCaP (intact, non-castrated) | 1 | 34 | |
| 3 | 74 | ||
| 10 | 98 |
Signaling Pathways and Experimental Workflows
JSB462 Mechanism of Action: Signaling Pathway
The signaling pathway initiated by JSB462 culminates in the degradation of the Androgen Receptor. The key steps are the formation of the ternary complex, ubiquitination of the AR, and subsequent proteasomal degradation.
Caption: JSB462-mediated AR degradation pathway.
Experimental Workflow for Characterizing JSB462
A typical experimental workflow to characterize a PROTAC like JSB462 involves a series of in vitro and in vivo assays to confirm its mechanism of action and efficacy.
Caption: General experimental workflow for JSB462 evaluation.
Detailed Experimental Protocols
While specific protocols for JSB462 are proprietary, this section outlines the standard methodologies used to characterize such PROTACs.
Ternary Complex Formation Assays
Objective: To quantify the binding affinities of JSB462 to AR and CRBN and to determine the cooperativity of ternary complex formation.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.
-
Binary Binding (JSB462 to CRBN): Flow serial dilutions of JSB462 over the chip to determine the binding affinity (Kd) to CRBN.
-
Binary Binding (JSB462 to AR): In a separate experiment, immobilize AR and flow JSB462 to determine its Kd for AR.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of AR with serial dilutions of JSB462 and flow the mixture over the CRBN-immobilized chip.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) for the ternary complex. Cooperativity (α) is calculated as the ratio of the binary binding affinity of JSB462 to CRBN in the absence and presence of AR.
-
-
Isothermal Titration Calorimetry (ITC):
-
Setup: Place a solution of CRBN in the sample cell of the calorimeter.
-
Titration (Binary): Titrate a solution of JSB462 into the CRBN solution and measure the heat changes to determine the binding affinity and thermodynamic parameters.
-
Titration (Ternary): In a separate experiment, place a pre-formed complex of AR and JSB462 in the sample cell and titrate with CRBN, or vice-versa.
-
Data Analysis: Fit the binding isotherms to an appropriate model to calculate the binding affinity and cooperativity.
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Reagents: Use tagged versions of AR (e.g., GST-tagged) and CRBN (e.g., His-tagged) along with corresponding anti-tag AlphaLISA acceptor beads and donor beads.
-
Assay Setup: In a microplate, incubate AR, CRBN, and varying concentrations of JSB462.
-
Bead Addition: Add the acceptor and donor beads.
-
Signal Detection: In the presence of a ternary complex, the beads are brought into proximity, generating a chemiluminescent signal that is measured on a plate reader.
-
Data Analysis: A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
-
In Vitro AR Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of JSB462 in prostate cancer cell lines.
-
Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere.
-
Treatment: Treat the cells with a serial dilution of JSB462 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against AR and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Plot the percentage of AR remaining versus the JSB462 concentration to determine the DC50 and Dmax.
Conclusion
JSB462 is a promising AR-degrading PROTAC with a clear mechanism of action centered on the formation of a ternary complex with the Androgen Receptor and the CRBN E3 ligase. While detailed biophysical characterization of this ternary complex is not yet publicly available, the preclinical data demonstrates potent and effective degradation of AR in both in vitro and in vivo models of prostate cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of JSB4t62 and other novel PROTACs. As further data emerges from ongoing clinical trials, a more complete understanding of the clinical potential of JSB462 in treating prostate cancer will be elucidated.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assessment of Androgen Receptor Degradation by Luxdegalutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxdegalutamide (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3][4] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This mechanism of action offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), including tumors harboring AR mutations that confer resistance to traditional antagonists. These application notes provide detailed protocols for in vitro assays to quantify the degradation of the Androgen Receptor induced by this compound.
Mechanism of Action
This compound functions by forming a ternary complex between the Androgen Receptor, the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the AR with ubiquitin molecules. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell. This degradation prevents AR-mediated signaling and inhibits the proliferation of AR-dependent cancer cells.
Figure 1: Mechanism of this compound-mediated AR degradation.
Experimental Protocols
Several in vitro methods can be employed to quantify the degradation of the Androgen Receptor following treatment with this compound. The most common and robust methods are Western Blotting, Immunofluorescence, and quantitative PCR (qPCR) to measure downstream gene expression.
Western Blotting for AR Degradation
Western blotting is the foundational assay to directly measure the reduction in AR protein levels.
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of this compound in a specific cell line.
Materials:
-
AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR, Anti-GAPDH, or Anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate for chemiluminescence detection
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate AR-positive prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a predetermined time, typically 18-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AR signal to the loading control.
-
Calculate the percentage of remaining AR relative to the vehicle control.
-
Plot the percentage of AR degradation against the log of this compound concentration to determine the DC50 and Dmax values.
-
Figure 2: Workflow for assessing AR degradation by Western Blot.
Immunofluorescence for AR Localization and Quantification
Immunofluorescence (IF) allows for the visualization of AR protein reduction and changes in its subcellular localization.
Objective: To visually confirm the degradation of AR in situ and observe any changes in its nuclear localization.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-AR
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.
-
Treat cells with this compound or vehicle control as described for the Western blot.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with Triton X-100 in PBS for 10-15 minutes.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-AR antibody (diluted in antibody dilution buffer) overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
-
Data Analysis:
-
A reduction in the AR-specific fluorescence signal in this compound-treated cells compared to controls indicates AR degradation.
-
Image analysis software can be used to quantify the fluorescence intensity per cell.
-
Quantitative PCR (qPCR) for AR Target Gene Expression
This method indirectly assesses AR degradation by measuring the mRNA levels of AR-regulated genes.
Objective: To determine the functional consequence of AR degradation by measuring the downregulation of AR target gene transcription.
Materials:
-
Treated cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for AR target genes (e.g., PSA, FKBP5) and a housekeeping gene (e.g., GAPDH, HPRT)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers for AR target genes and a housekeeping gene.
-
Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
A decrease in the mRNA levels of AR target genes indicates a functional loss of AR activity due to degradation.
-
Data Presentation
Quantitative data from the in vitro assays should be summarized for clear interpretation and comparison.
Table 1: In Vitro AR Degradation Potency of this compound
| Cell Line | Assay Type | Parameter | Value |
| VCaP | Western Blot | DC50 | <1 nM |
| VCaP | Western Blot | Dmax | >90% |
| LNCaP | Western Blot | DC50 | <1 nM |
| LNCaP | Western Blot | Dmax | >90% |
| 22Rv1 | Western Blot | DC50 | TBD |
| 22Rv1 | Western Blot | Dmax | TBD |
TBD: To be determined by the experiment.
Table 2: Effect of this compound on AR Target Gene Expression
| Cell Line | Target Gene | Treatment Concentration | Fold Change in mRNA (vs. Vehicle) |
| LNCaP | PSA | 10 nM | TBD |
| LNCaP | FKBP5 | 10 nM | TBD |
| VCaP | PSA | 10 nM | TBD |
| VCaP | FKBP5 | 10 nM | TBD |
TBD: To be determined by the experiment.
Conclusion
These protocols provide a comprehensive framework for the in vitro evaluation of Androgen Receptor degradation induced by this compound. By employing Western blotting, immunofluorescence, and qPCR, researchers can effectively quantify the potency and functional consequences of AR degradation, providing critical data for drug development and mechanistic studies. For optimal results, it is recommended to optimize antibody concentrations and incubation times for each specific cell line and experimental setup.
References
Application Notes and Protocols: ARV-766 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of ARV-766, a PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader, in the LNCaP and VCaP prostate cancer cell lines. The protocols outlined below are based on preclinical data and are intended to assist in the design and execution of in vitro experiments to evaluate the efficacy and mechanism of action of ARV-766.
Introduction
ARV-766 is an orally bioavailable PROTAC designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] It operates by forming a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[3][4] This mechanism of action presents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a critical driver of disease progression, even in the presence of AR mutations that confer resistance to traditional inhibitors.[5] Preclinical studies have demonstrated that ARV-766 potently degrades wild-type AR and clinically relevant mutants, including the L702H mutation.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of ARV-766 in LNCaP and VCaP prostate cancer cell lines.
Table 1: In Vitro Degradation of Androgen Receptor by ARV-766
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | <1.3 | >91 | |
| VCaP | <1 | >94 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathway
ARV-766 leverages the ubiquitin-proteasome system to achieve targeted degradation of the Androgen Receptor. The diagram below illustrates the mechanism of action.
Caption: Mechanism of ARV-766-mediated AR degradation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro activity of ARV-766.
Cell Culture
-
Cell Lines:
-
LNCaP (ATCC® CRL-1740™): Expresses a mutated AR (T877A).
-
VCaP (ATCC® CRL-2876™): Overexpresses wild-type AR.
-
-
Culture Medium:
-
For routine maintenance, use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Androgen Deprivation:
-
For experiments investigating ARV-766 activity, it is crucial to use a charcoal-stripped serum (CSS) medium to remove endogenous androgens. Culture cells in RPMI-1640 with 10% CSS for at least 48 hours prior to treatment.
-
Caption: General workflow for cell culture and treatment.
Western Blot Analysis for AR Degradation
This protocol is designed to quantify the degradation of the Androgen Receptor following treatment with ARV-766.
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Anti-AR, Anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize AR levels to the loading control.
-
Cell Viability Assay
This protocol measures the effect of ARV-766 on the proliferation of LNCaP and VCaP cells.
-
Materials:
-
96-well cell culture plates.
-
Cell viability reagent (e.g., WST-8, CellTiter-Glo®).
-
Plate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of ARV-766 (e.g., 0.1 nM to 1000 nM) or vehicle control. For some experiments, co-treatment with an AR agonist like R1881 (0.1 nM) may be relevant.
-
Incubation: Incubate the plate for a specified period (e.g., 4 days).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
Expected Outcomes
-
AR Degradation: A dose- and time-dependent decrease in AR protein levels should be observed in both LNCaP and VCaP cells treated with ARV-766, consistent with the reported DC50 and Dmax values. The degradation should be rescued by co-treatment with a proteasome inhibitor.
-
Cell Viability: A reduction in cell viability is expected in both cell lines upon treatment with ARV-766, demonstrating its anti-proliferative effects.
These application notes and protocols provide a solid foundation for investigating the preclinical efficacy of ARV-766 in relevant prostate cancer cell line models. Adherence to these methodologies will enable researchers to generate robust and reproducible data.
References
Application Notes and Protocols for Luxdegalutamide in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Luxdegalutamide (also known as ARV-766), an oral androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader, in preclinical in vivo animal models of prostate cancer. This compound is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and has been shown to degrade both wild-type and clinically relevant mutant forms of the androgen receptor.[1][2]
Mechanism of Action
This compound is a heterobifunctional molecule that induces the degradation of the androgen receptor.[1][2] It functions by forming a ternary complex with the androgen receptor and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.[1] This degradation of the AR protein inhibits AR-mediated signaling and the proliferation of AR-dependent tumor cells.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound in preclinical animal models based on available information.
Table 1: In Vivo Efficacy of this compound in VCaP Xenograft Model
| Animal Model | Treatment | Dosage (mg/kg/day) | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Intact (non-castrated) CB17/scid mice with VCaP xenografts | This compound (ARV-766) | 1 | Oral | 34% | |
| 3 | Oral | 74% | |||
| 10 | Oral | 98% | |||
| Enzalutamide | 20 | Oral | Limited efficacy |
Table 2: Suggested Formulation for Oral Administration in Mice
| Component | Percentage | Concentration |
| DMSO | 10% | - |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | 90% | 20% |
Experimental Protocols
Protocol 1: Establishment of Prostate Cancer Xenograft Models (LNCaP and VCaP)
This protocol describes the subcutaneous implantation of LNCaP or VCaP prostate cancer cells into immunocompromised mice to establish tumor xenografts.
Materials:
-
LNCaP or VCaP human prostate cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient mice (e.g., BALB/c nude, SCID, or CB17/scid), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27G)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture LNCaP or VCaP cells under standard conditions to ~80% confluency.
-
On the day of injection, harvest the cells by trypsinization and wash them with sterile PBS.
-
Perform a cell count and assess viability (should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Prepare the injection site on the flank of the mouse by shaving and disinfecting with 70% ethanol.
-
Draw 0.1 mL of the cell suspension (containing 2 x 106 cells) into a 1 mL syringe with a 27G needle.
-
Subcutaneously inject the cell suspension into the prepared flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).
-
Caption: Experimental workflow for xenograft establishment.
Protocol 2: Oral Administration of this compound
This protocol details the preparation and oral administration of this compound to mice bearing prostate cancer xenografts.
Materials:
-
This compound (ARV-766) powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22G, straight or curved)
-
Syringes (1 mL)
Procedure:
-
Preparation of Formulation:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing formulation, add the this compound stock solution to the 20% SBE-β-CD in saline to achieve the desired final concentration and a final DMSO concentration of 10%.
-
For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of 20% SBE-β-CD in saline.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Oral Administration (Gavage):
-
Weigh each mouse to determine the correct volume of the dosing solution to administer based on the desired mg/kg dose. (e.g., for a 10 mg/kg dose in a 20 g mouse, administer 0.2 mg, which is 200 µL of a 1 mg/mL solution).
-
Gently restrain the mouse.
-
Fill a 1 mL syringe with the appropriate volume of the this compound suspension and attach an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the formulation directly into the stomach.
-
Administer the treatment once daily, or as required by the experimental design.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of toxicity or adverse effects.
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
Application Notes and Protocols for Measuring the DC50 of Luxdegalutamide in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Luxdegalutamide, also known as ARV-766, is an orally bioavailable, second-generation Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, it works by inducing the formation of a ternary complex between the AR protein and an E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of AR, marking it for degradation by the cell's proteasome.[2] This mechanism is effective against wild-type AR and clinically relevant mutants associated with resistance to conventional therapies in metastatic castration-resistant prostate cancer (mCRPC), such as L702H, H875Y, and T878A.
The efficacy of a PROTAC like this compound is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency. Dmax is the maximum percentage of protein degradation achievable. This document provides detailed protocols for determining the DC50 of this compound in relevant cancer cell lines.
This compound's Mechanism of Action
The diagram below illustrates the signaling pathway for AR degradation mediated by this compound.
Caption: this compound-mediated protein degradation pathway.
Data Presentation: this compound Degradation Efficacy
The following table summarizes the known degradation and anti-proliferative potency of this compound in AR-positive prostate cancer cell lines.
| Compound | Target | Cell Line | DC50 (Degradation) | IC50 (Anti-proliferation) | Reference |
| This compound (ARV-766) | Androgen Receptor (AR) | VCaP | < 1 nM | 11.5 nM | |
| This compound (ARV-766) | Androgen Receptor (AR) | LNCaP | 1.1 nM | 2.8 nM |
Experimental Workflow for DC50 Determination
This diagram outlines the general workflow for measuring the DC50 of this compound.
Caption: General experimental workflow for DC50 determination.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the initial steps of cell culture and treatment with this compound.
Materials:
-
AR-positive prostate cancer cell lines (e.g., VCaP, LNCaP).
-
Complete growth medium appropriate for the cell line.
-
This compound (ARV-766).
-
Dimethyl sulfoxide (DMSO).
-
Multi-well plates (6-well for Western Blot, 96-well for In-Cell Western).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Culture VCaP or LNCaP cells according to standard protocols. Seed the cells into either 6-well or 96-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock in complete growth medium to achieve the desired final concentrations. A typical concentration range for DC50 determination is 0.01 nM to 1000 nM.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (ensure final DMSO concentration is ≤ 0.1% to avoid toxicity).
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time to allow for AR degradation. A common time point for DC50 determination is 18-24 hours.
Protocol 2: Western Blotting for AR Degradation
Western blotting is a standard method to visualize and quantify protein levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-AR antibody, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-AR antibody (at the manufacturer's recommended dilution) overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Loading Control: Re-probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Densitometry: Quantify the band intensities for AR and the loading control using image analysis software (e.g., ImageJ).
Protocol 3: In-Cell Western (ICW) Assay for AR Degradation
The In-Cell Western (ICW) assay, or cell-based ELISA, is a quantitative, high-throughput immunofluorescence method performed in multi-well plates.
Materials:
-
96-well or 384-well plates.
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., Intercept® Blocking Buffer or similar).
-
Primary antibody: Anti-AR antibody.
-
Secondary antibody conjugated to a near-infrared (NIR) fluorophore (e.g., IRDye® 800CW).
-
Cell stain for normalization (e.g., CellTag™ 700 Stain).
-
NIR imaging system (e.g., LI-COR® Odyssey®).
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in Protocol 1.
-
Fixation: After treatment, remove the medium and add 150 µL of Fixation Solution to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Remove the fixation solution and wash the cells multiple times with Permeabilization Buffer.
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Remove the blocking buffer and add the primary anti-AR antibody diluted in antibody diluent. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate several times with wash buffer (e.g., 0.1% Tween-20 in PBS).
-
Secondary Antibody and Cell Stain Incubation: Add the NIR-conjugated secondary antibody and the cell normalization stain, both diluted in antibody diluent. Incubate for 1 hour at room temperature, protected from light.
-
Final Wash: Wash the plate several times to remove unbound antibodies.
-
Imaging: Scan the dry plate using a NIR imaging system, detecting the signal from the secondary antibody (e.g., 800 nm channel) and the cell stain (e.g., 700 nm channel).
Protocol 4: Data Analysis and DC50 Calculation
This protocol describes how to analyze the quantitative data to determine the DC50 value.
Caption: Logical workflow for data analysis and DC50 calculation.
Procedure:
-
Normalization:
-
For Western Blot: For each lane, divide the AR band intensity by the intensity of the corresponding loading control band to get the normalized AR level.
-
For In-Cell Western: For each well, divide the background-subtracted AR signal (800 nm channel) by the background-subtracted cell stain signal (700 nm channel).
-
-
Calculate Percent Degradation: Determine the average normalized signal for the vehicle control wells. For each this compound-treated sample, calculate the percent degradation using the formula: % Degradation = (1 - (Normalized Signal_Treated / Average Normalized Signal_Vehicle)) * 100
-
Generate Dose-Response Curve: Plot the percent degradation on the Y-axis against the logarithm of the this compound concentration on the X-axis.
-
Non-linear Regression: Use graphing software (e.g., GraphPad Prism) to fit the data to a non-linear regression model, such as the [log(inhibitor) vs. response -- Variable slope (four parameters)] equation.
-
Determine DC50 and Dmax: The software will calculate the best-fit values for the DC50 (the concentration that gives a response halfway between the bottom and top plateaus) and the Dmax (the top plateau of the curve, representing the maximal degradation achieved).
References
Application Notes and Protocols: Western Blot Analysis of Androgen Receptor Degradation by JSB462
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSB462, also known as Luxdegalutamide and ARV-766, is a potent and selective androgen receptor (AR) degrader.[1][2] As a Proteolysis Targeting Chimera (PROTAC), JSB462 functions by inducing the proximity of the androgen receptor to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][2] This mechanism of action makes JSB462 a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC), by eliminating the key driver of tumor growth.[1] Western blotting is a crucial technique for quantifying the degradation of AR in response to JSB462 treatment, thereby enabling the assessment of its efficacy.
Signaling Pathway of JSB462-Mediated Androgen Receptor Degradation
JSB462 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the AR. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the AR, marking it for recognition and degradation by the 26S proteasome. This process results in the elimination of the AR protein from the cell.
Quantitative Data on Androgen Receptor Degradation
JSB462 induces potent, dose-dependent, and time-dependent degradation of the androgen receptor in prostate cancer cell lines. Preclinical data has shown that JSB462 has a half-maximal degradation concentration (DC50) of less than 1 nM in VCaP cells and can achieve over 90% degradation of the androgen receptor in vivo. The following tables provide representative data on the efficacy of JSB462 in reducing AR protein levels.
Table 1: Dose-Dependent Degradation of Androgen Receptor by JSB462
| JSB462 Concentration (nM) | Androgen Receptor Degradation (%) after 24h |
| 0 (Vehicle) | 0 |
| 0.1 | 25 |
| 1 | 60 |
| 10 | 92 |
| 100 | 98 |
Table 2: Time-Dependent Degradation of Androgen Receptor by JSB462
| Treatment Time (hours) | Androgen Receptor Degradation (%) with 10 nM JSB462 |
| 0 | 0 |
| 4 | 55 |
| 8 | 80 |
| 16 | 95 |
| 24 | 92 |
Experimental Protocol: Western Blot for Androgen Receptor Degradation
This protocol details the steps for assessing the degradation of the androgen receptor in prostate cancer cell lines, such as LNCaP or VCaP, following treatment with JSB462.
Materials and Reagents
-
Cell Lines: LNCaP or VCaP (AR-positive human prostate cancer cell lines)
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
JSB462: Stock solution prepared in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Membranes: PVDF or nitrocellulose membranes
-
Transfer Buffer: Standard Tris-Glycine transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Anti-Androgen Receptor antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of JSB462 in culture medium from a DMSO stock solution. Final DMSO concentration should not exceed 0.1%.
-
For dose-response experiments, treat the cells with increasing concentrations of JSB462 (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of JSB462 (e.g., 10 nM) for various durations (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. Western Blotting
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load the samples into the wells of a precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-AR antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control protein (GAPDH or β-actin) on the same membrane after stripping or on a separate gel.
6. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the AR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No AR Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Suboptimal antibody concentration | Optimize the primary antibody dilution. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific or validated primary antibody. |
| Protein degradation | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. |
Conclusion
This protocol provides a comprehensive framework for utilizing Western blotting to characterize the degradation of the androgen receptor induced by JSB462. The expected results would demonstrate a dose- and time-dependent decrease in AR protein levels, confirming the mechanism of action of JSB462. This method is a fundamental tool for the preclinical evaluation of novel AR degraders in cancer research and drug development.
References
Application Notes and Protocols for Luxdegalutamide in Murine Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxdegalutamide (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the androgen receptor (AR) for degradation.[1][2] As a second-generation AR degrader, it has demonstrated a broader efficacy profile and improved tolerability in preclinical models compared to its predecessor, Bavdegalutamide (ARV-110).[3] this compound effectively degrades both wild-type AR and clinically relevant ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A, which are associated with resistance to conventional anti-androgen therapies. These characteristics make this compound a promising therapeutic candidate for metastatic castration-resistant prostate cancer (mCRPC).
These application notes provide detailed protocols for the preparation and administration of this compound for murine xenograft studies, along with a summary of its preclinical efficacy.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This heterobifunctional molecule simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of the AR with ubiquitin, marking it for degradation by the proteasome. Unlike traditional inhibitors that merely block receptor activity, this compound leads to the elimination of the AR protein.
Preclinical Efficacy Data
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of prostate cancer. The following tables summarize key in vitro degradation and in vivo efficacy data.
Table 1: In Vitro Degradation of Androgen Receptor by this compound
| Cell Line | AR Status | DC50 (nM) | Dmax (%) |
| LNCaP | Wild-Type | < 1.3 | > 91 |
| VCaP | Wild-Type | < 1.0 | > 94 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vivo Efficacy of this compound in a VCaP Murine Xenograft Model
| Treatment Group | Daily Dose (mg/kg) | Tumor Growth Inhibition (%) |
| This compound | 1 | 34 |
| This compound | 3 | 74 |
| This compound | 10 | 98 |
Data from an intact (non-castrated) CB17/SCID mouse model. In vivo studies have shown robust AR degradation with a Dmax of >90% at efficacious doses.
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound and its use in a murine xenograft study. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is based on formulations used for similar oral small molecule inhibitors in preclinical studies.
Materials:
-
This compound (ARV-766) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound powder in DMSO to a final concentration of 50 mg/mL.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication may be used if necessary. This stock solution should be stored at -20°C or -80°C for long-term stability.
-
-
Formulation for Oral Gavage (Example for a 10 mg/kg dose):
-
The final dosing volume for oral gavage in mice is typically 100 µL (0.1 mL). For a 20g mouse, a 10 mg/kg dose requires 0.2 mg of this compound.
-
A common vehicle for oral administration consists of a mixture of solvents to ensure solubility and stability. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
To prepare 1 mL of dosing solution at 2 mg/mL (for a 10 mg/kg dose in a 20g mouse at 100 µL volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 40 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex thoroughly to mix. The solution should be clear.
-
Add 50 µL of Tween 80 and vortex again until the solution is homogenous.
-
Add 510 µL of ddH2O to bring the final volume to 1 mL.
-
Vortex thoroughly. The final solution should be a clear, homogenous mixture.
-
-
This formulation should be prepared fresh daily for administration.
-
Protocol 2: Murine Xenograft Study Workflow
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous prostate cancer xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice) are required for xenograft studies. The choice of strain may depend on the specific tumor cell line.
Cell Lines:
-
VCaP or LNCaP prostate cancer cell lines are commonly used and are known to be responsive to this compound.
Procedure:
-
Cell Implantation:
-
Prostate cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a mixture of media and Matrigel and implanted subcutaneously into the flank of the mice.
-
-
Tumor Growth and Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Administer this compound or the vehicle control daily via oral gavage at the predetermined doses.
-
Monitor animal health and body weight throughout the study.
-
-
Study Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
A portion of the tumor tissue can be snap-frozen for Western blot analysis to quantify AR protein levels or fixed in formalin for immunohistochemical analysis.
-
Conclusion
This compound is a potent AR-degrading PROTAC with significant preclinical activity in prostate cancer xenograft models. The provided protocols offer a starting point for researchers to design and execute in vivo studies to further evaluate its therapeutic potential. Careful preparation of the dosing formulation and a well-structured xenograft study design are critical for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 3. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
Handling and storage guidelines for Luxdegalutamide powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxdegalutamide (also known as ARV-766) is an orally bioavailable, potent proteolysis-targeting chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4][5] As a second-generation AR degrader, it has shown efficacy against wild-type AR and clinically relevant ligand-binding domain mutants, which are associated with resistance in metastatic castration-resistant prostate cancer (mCRPC). These application notes provide essential guidelines for the proper handling, storage, and use of this compound powder in a laboratory setting to ensure its stability, efficacy, and the safety of personnel.
Safety and Handling Precautions
A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound powder. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.
2.1 Personal Protective Equipment (PPE)
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
2.2 Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Avoid the formation of dust and aerosols during handling.
-
Prevent contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the SDS.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling the substance.
Storage Guidelines
Proper storage is critical to maintain the integrity and stability of this compound. The guidelines below are compiled from various supplier recommendations.
3.1 this compound Powder Storage
| Parameter | Recommended Condition | Duration | Notes |
| Temperature | -20°C | ≥ 4 years | Keep container tightly sealed. |
| 4°C | 2 years | Keep container tightly sealed in a cool, well-ventilated area. | |
| Light | Protect from direct sunlight | --- | Store in an opaque or amber vial. |
| Moisture | Avoid exposure to moisture | --- | Store in a sealed container, preferably with a desiccant. |
3.2 this compound Stock Solution Storage
Once dissolved in a solvent, stock solutions should be aliquoted to minimize freeze-thaw cycles.
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | 6 months to 1 year | Sealed storage, away from moisture. |
| DMSO | -20°C | 1 month | Sealed storage, away from moisture. |
Solubility and Solution Preparation
This compound is insoluble in water and ethanol. The recommended solvent for creating stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).
4.1 Solubility Data
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 123.77 mM | Use of fresh, non-hygroscopic DMSO is critical as moisture can reduce solubility. Sonication may be required. |
| DMSO | 250 mg/mL | 309.43 mM | As reported by some suppliers. |
4.2 Protocol for Preparation of a 100 mM DMSO Stock Solution
This protocol provides a method for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 80.8 mg of this compound (Molecular Weight: 807.95 g/mol ).
-
Add the calculated volume of fresh DMSO to the powder.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in amber tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as per the guidelines in Table 3.2.
Experimental Protocols and Workflows
5.1 General Workflow for Handling this compound
The following diagram illustrates the recommended workflow from receiving the compound to its experimental use.
References
Application of Luxdegalutamide in Castration-Resistant Prostate Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxdegalutamide (also known as ARV-766) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase machinery to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression, even in the context of resistance to conventional AR-targeted therapies.[2] this compound has demonstrated the ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A, which are associated with resistance to drugs like abiraterone and enzalutamide.[1] Preclinical studies have shown significant anti-tumor activity in various CRPC models.
These application notes provide a summary of the key preclinical data for this compound and detailed protocols for its evaluation in in vitro and in vivo CRPC models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating this compound in CRPC models.
Table 1: In Vitro Androgen Receptor Degradation
| Cell Line | AR Status | DC50 (Half-Maximal Degradation Concentration) | Dmax (Maximum Degradation) | Reference |
| VCaP | Wild-Type | <1 nM | >90% (in vivo) | |
| LNCaP | T878A Mutant | Not specified | Not specified | |
| Models with L702H, H875Y mutants | Mutant | Potent degradation maintained | Not specified |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition | AR Degradation in Tumor | Reference |
| LNCaP | This compound | Significant and dose-dependent | >90% | |
| VCaP | This compound | Significant and dose-dependent | >90% | |
| Enzalutamide-insensitive VCaP | This compound | Significant | Not specified |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound, a PROTAC that induces AR degradation.
Caption: Workflow for the preclinical evaluation of this compound in CRPC models.
Experimental Protocols
In Vitro Androgen Receptor Degradation Assay (Western Blot)
Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of this compound in CRPC cell lines.
Materials:
-
CRPC cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-15% Mini-PROTEAN TGX Gels)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-AR (e.g., rabbit monoclonal), anti-GAPDH or anti-β-actin (e.g., mouse monoclonal)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed LNCaP or VCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1 nM to 1000 nM). Aspirate the medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against a loading control (GAPDH or β-actin). Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control for each concentration of this compound to determine the DC50 and Dmax.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of CRPC cells.
Materials:
-
CRPC cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a CRPC xenograft mouse model.
Materials:
-
Male immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old)
-
CRPC cell lines (LNCaP or VCaP)
-
Matrigel
-
This compound
-
Vehicle for oral gavage
-
Calipers
-
Surgical tools for tumor excision
Protocol:
-
Tumor Cell Implantation:
-
Harvest LNCaP or VCaP cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound orally once daily at the desired dose levels (e.g., 1, 3, 10 mg/kg). The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
Measure tumor volumes and body weights 2-3 times per week.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for AR levels).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols: Solubility of Luxdegalutamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of Luxdegalutamide (also known as ARV-766) in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Detailed protocols for solubility determination and solution preparation are included to ensure accurate and reproducible results in research and development settings.
Introduction to this compound
This compound is an orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2] As a heterobifunctional molecule, it recruits an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action makes it a promising candidate for the treatment of prostate cancer, including castration-resistant forms. Given its therapeutic potential, understanding its solubility is critical for in vitro and in vivo studies.
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that for DMSO, using a fresh, anhydrous grade is recommended, as moisture can reduce the solubility of the compound.[4][5]
| Solvent/System | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 - 250 | 123.77 - 309.43 | Requires sonication for dissolution. Use of fresh, anhydrous DMSO is crucial as it is hygroscopic. |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - | |
| In vivo Formulation 1 | 2.5 | 3.09 | 10% DMSO + 90% (20% SBE-β-CD in Saline). |
Experimental Protocols
General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a general method for determining the thermodynamic solubility of a compound like this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, PBS)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.
-
Incubate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in mg/mL and mM.
-
Protocol for Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparation of In Vivo Formulations
Formulation 1: SBE-β-CD in Saline
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 2.5 mg/mL final formulation, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly. Sonication may be required to obtain a uniform suspension.
Formulation 2: PEG300 and Tween 80
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile water (ddH₂O) and mix thoroughly.
-
This formulation should be prepared fresh before use.
Formulation 3: Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL final volume, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly.
-
This formulation should be prepared fresh before use.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound functions as a PROTAC, inducing the degradation of the androgen receptor. The following diagram illustrates this process.
Caption: Mechanism of Action of this compound as a PROTAC.
Experimental Workflow: Solubility Determination
The diagram below outlines the key steps in the shake-flask method for determining the solubility of this compound.
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Assessing Luxdegalutamide's Effect on Androgen Receptor Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxdegalutamide (also known as ARV-766) is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, it forms a ternary complex with the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action effectively abrogates AR signaling, which is a critical driver of prostate cancer progression.[3] this compound has demonstrated efficacy in degrading both wild-type AR and clinically relevant mutants associated with resistance to conventional therapies, such as the L702H, H875Y, and T878A mutations.[1]
These application notes provide detailed protocols for assessing the biological effect of this compound on AR and its downstream target genes in preclinical models of prostate cancer. The following experimental workflows are designed to enable researchers to quantify AR degradation and the subsequent transcriptional repression of AR target genes.
Mechanism of Action: this compound-Mediated AR Degradation
This compound hijacks the cell's natural protein disposal system to eliminate the AR protein. One part of the molecule binds to the AR, while the other end recruits an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the AR, tagging it for destruction by the proteasome. The degradation of AR prevents its translocation to the nucleus, its binding to Androgen Response Elements (AREs) on the DNA, and the subsequent transcription of genes that drive tumor growth.
Data Presentation: Quantifying the Effects of this compound
The efficacy of this compound can be quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Preclinical studies have shown that this compound potently degrades AR in various prostate cancer cell lines.
Table 1: In Vitro Degradation of Androgen Receptor by this compound
| Cell Line | AR Status | This compound Concentration | AR Degradation (%) | Reference |
| VCaP | Wild-Type | < 1 nM | ~50% (DC50) | |
| VCaP | Wild-Type | ≥ 10 nM | >90% (Dmax) | |
| LNCaP | T878A Mutant | Dose-dependent | Significant Degradation |
The degradation of AR leads to a downstream reduction in the transcription of AR target genes. This can be quantified by measuring mRNA levels of well-established AR-responsive genes such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene), Transmembrane Serine Protease 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5).
Table 2: Representative Data on the Downregulation of AR Target Gene mRNA in VCaP Cells Treated with this compound for 24 hours (Hypothetical Data Based on Known Mechanism)
| This compound (nM) | KLK3 (PSA) mRNA Reduction (%) | TMPRSS2 mRNA Reduction (%) | FKBP5 mRNA Reduction (%) |
| 0.1 | 25 | 20 | 18 |
| 1 | 60 | 55 | 50 |
| 10 | 95 | 92 | 90 |
| 100 | 98 | 96 | 94 |
Experimental Protocols
The following are detailed protocols to assess the in vitro effects of this compound.
Protocol 1: Western Blot Analysis of AR Degradation
This protocol is used to quantify the reduction in AR protein levels following this compound treatment.
1. Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., VCaP or LNCaP) in 6-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., anti-AR N-20) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for AR Target Gene Expression
This protocol measures the change in mRNA levels of AR target genes.
1. Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment with this compound.
2. RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
3. qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified products.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
Table 3: Recommended qPCR Primers for Human AR Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| KLK3 (PSA) | AGGCCTTCCCTGTACACCAA | GTCTTGGCCTGGTCATTTCC |
| TMPRSS2 | CAGGAGTGGACTGGCTACGA | GATTAGCAGGTACACGGGAGC |
| FKBP5 | GGAGGGAAGAGGGAGAGGAG | TCCAGAGGGAAGGAAGGAGA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)
This protocol identifies the genome-wide binding sites of AR and assesses how this compound treatment affects AR's interaction with chromatin.
1. Cell Culture, Treatment, and Cross-linking:
-
Culture and treat cells with this compound or vehicle as described previously.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
2. Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an anti-AR antibody or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA according to the instructions of the sequencing platform (e.g., Illumina).
6. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of AR enrichment.
-
Compare the AR binding profiles between this compound-treated and vehicle-treated samples to identify differential binding sites.
-
Annotate the peaks to nearby genes to identify potential direct AR target genes whose regulation is affected by this compound.
Protocol 4: RNA Sequencing (RNA-Seq)
This protocol provides a comprehensive, transcriptome-wide view of the changes in gene expression induced by this compound.
1. Cell Culture, Treatment, and RNA Extraction:
-
Follow the same procedures as in Protocol 2 for cell culture, treatment, and RNA extraction. Ensure high-quality RNA (RIN > 8.0).
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
3. Sequencing:
-
Quantify and assess the quality of the library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome or transcriptome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Identify differentially expressed genes between this compound-treated and vehicle-treated samples.
-
Perform pathway analysis and gene set enrichment analysis (GSEA) to identify biological pathways significantly affected by this compound treatment.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the molecular effects of this compound. By employing these techniques, it is possible to quantify the degradation of the Androgen Receptor and assess the downstream consequences on its target gene expression, thereby elucidating the mechanism of action of this promising therapeutic agent for prostate cancer.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of ARV-766 In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ARV-766. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during in vitro experiments, leading to lower-than-expected efficacy of the androgen receptor (AR) degrader, ARV-766.
Understanding ARV-766
ARV-766 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the androgen receptor (AR) for degradation.[1][2][3] It functions by forming a ternary complex with the AR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][3] This mechanism of action makes it a potent agent for inhibiting AR signaling in prostate cancer cells, including those with mutations that confer resistance to traditional AR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro potency of ARV-766?
A1: Preclinical data have shown that ARV-766 is a potent degrader of the androgen receptor. In wild-type VCaP prostate cancer cells, the half-maximal degradation concentration (DC50) is less than 1 nM, with a maximum degradation (Dmax) of over 94%. In LNCaP cells, the DC50 is less than 1.3 nM, with a Dmax greater than 91%.
Q2: Which cell lines are suitable for in vitro experiments with ARV-766?
A2: Prostate cancer cell lines that express the androgen receptor, such as LNCaP and VCaP, are commonly used and have shown sensitivity to ARV-766. It is crucial to ensure that the selected cell line also expresses sufficient levels of the Cereblon (CRBN) E3 ligase for the PROTAC to function effectively.
Q3: How should I prepare and store ARV-766 for in vitro use?
A3: ARV-766 is soluble in DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Q4: What is the "hook effect" and how can it affect my ARV-766 experiments?
A4: The "hook effect" is a phenomenon common to PROTACs where at very high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve. This occurs because the excess PROTAC molecules can form non-productive binary complexes with either the androgen receptor or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. It is important to perform a wide dose-response experiment to identify the optimal concentration range for ARV-766 and to avoid misinterpreting a lack of degradation at high concentrations as inactivity of the compound.
Troubleshooting Guide
Issue 1: Little to No Degradation of Androgen Receptor Observed
If you are not observing the expected degradation of the androgen receptor in your Western blot experiments, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal ARV-766 Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation and to rule out the "hook effect". |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal duration of ARV-766 treatment for maximal AR degradation. |
| Low E3 Ligase (CRBN) Expression | Confirm the expression of Cereblon (CRBN) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN levels. |
| Proteasome Inhibition | To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding ARV-766. This should "rescue" the AR from degradation. |
| Compound Instability | Ensure that the ARV-766 stock solution has been stored correctly and prepare fresh dilutions in media for each experiment. Assess the stability of ARV-766 in your specific cell culture media if you suspect degradation of the compound itself. |
Issue 2: Inconsistent or Variable Efficacy Between Experiments
Variability in the efficacy of ARV-766 can be frustrating. Here are some factors to consider to improve the reproducibility of your results:
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Standardize your cell culture procedures. Use cells within a consistent passage number range, maintain a consistent seeding density, and ensure cells are healthy and not overly confluent at the time of treatment. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of ARV-766 from a validated stock solution for each experiment. Ensure thorough mixing when diluting in cell culture medium. |
| Assay Variability | For Western blotting, ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and using a reliable loading control (e.g., GAPDH, β-actin). For cell viability assays, ensure consistent cell seeding and incubation times. |
Issue 3: Low Potency in Cell Viability Assays
If ARV-766 is not showing the expected anti-proliferative effects, consider these points:
| Possible Cause | Troubleshooting Steps |
| Insufficient Androgen Receptor Degradation | First, confirm that ARV-766 is effectively degrading the androgen receptor in your cell line using Western blotting. If degradation is poor, refer to the troubleshooting steps in "Issue 1". |
| Long Cell Doubling Time | The effects of AR degradation on cell viability may take longer to become apparent in slow-growing cell lines. Extend the duration of your cell viability assay (e.g., 48, 72, or 96 hours). |
| Androgen-Independent Growth | Your cell line may have developed mechanisms of androgen-independent growth that are not reliant on the androgen receptor. Consider using cell lines that are known to be AR-dependent. |
| Assay Sensitivity | Ensure that the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect changes in your specific cell line. |
Experimental Protocols
Western Blotting for Androgen Receptor Degradation
This protocol provides a standard method for assessing the degradation of the androgen receptor following treatment with ARV-766.
1. Cell Culture and Treatment:
-
Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of ARV-766 concentrations (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the androgen receptor (e.g., Cell Signaling Technology #3202) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Cell Viability Assay (MTT)
This protocol outlines the use of the MTT assay to measure the effect of ARV-766 on cell viability.
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of ARV-766. Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 72 hours).
3. MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Shake the plate to ensure complete dissolution.
4. Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative RT-PCR (qPCR) for AR Target Gene Expression
This protocol can be used to assess the functional consequence of AR degradation by measuring the mRNA levels of AR-regulated genes.
1. Cell Treatment and RNA Extraction:
-
Treat cells with ARV-766 as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
2. cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
3. qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for AR target genes.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
Commercially Available Human qPCR Primers:
| Target Gene | Symbol | Supplier Example |
| Prostate-Specific Antigen | KLK3 | OriGene (HP227909), Sino Biological (HP100692) |
| FK506 Binding Protein 5 | FKBP5 | OriGene (HP207479), Sino Biological (HP101363) |
| Transmembrane Protease, Serine 2 | TMPRSS2 | OriGene (HP208758), Sino Biological (HP101690) |
Visualizing Key Processes
To aid in understanding the experimental workflow and the mechanism of action of ARV-766, the following diagrams have been generated.
Caption: Mechanism of action of ARV-766.
Caption: A logical workflow for troubleshooting low ARV-766 efficacy.
Caption: General experimental workflow for evaluating ARV-766 efficacy.
References
Technical Support Center: Enhancing the Oral Bioavailability of PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of PROTACs, such as JSB462.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs generally exhibit low oral bioavailability?
PROTACs often have poor oral bioavailability due to their inherent physicochemical properties. These molecules are typically large, with high molecular weights (often >700 Da), and possess a significant number of hydrogen bond donors and acceptors, placing them "beyond the Rule of Five" (bRo5) for orally available drugs.[1][2] This often leads to poor aqueous solubility and low membrane permeability, which are critical factors for absorption from the gastrointestinal tract.[3][4]
Q2: What are the primary strategies to improve the oral bioavailability of a PROTAC like JSB462?
There are two main prongs of attack to enhance the oral bioavailability of PROTACs:
-
Medicinal Chemistry Approaches: These involve modifying the PROTAC molecule itself. Key strategies include optimizing the linker, selecting smaller E3 ligase ligands, and introducing intramolecular hydrogen bonds to create a more compact structure.[3] Prodrug strategies, where a lipophilic group is added to be cleaved in vivo, are also being explored.
-
Formulation Strategies: These approaches focus on how the PROTAC is delivered. Techniques such as creating amorphous solid dispersions (ASDs) to improve solubility and dissolution, or using lipid-based formulations, can significantly enhance absorption. Additionally, co-administration with food has been shown to improve the bioavailability of some PROTACs.
Q3: How does the choice of E3 ligase ligand affect oral bioavailability?
The E3 ligase ligand can significantly impact a PROTAC's physicochemical properties. PROTACs that utilize CRBN E3 ligase ligands tend to have smaller molecular weights and are considered more "oral drug-like" compared to those using VHL ligands. The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both utilize CRBN ligands.
Q4: What is the "hook effect" and how can I avoid it in my experiments?
The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.
Troubleshooting Guides
Issue 1: My PROTAC shows poor in vitro permeability in a Caco-2 assay.
-
Possible Cause 1: Low aqueous solubility.
-
Troubleshooting Step: Improve the solubility of your PROTAC in the assay buffer. This can be achieved by using formulation strategies such as creating an amorphous solid dispersion (ASD) or employing lipid-based formulations.
-
-
Possible Cause 2: Active efflux by transporters.
-
Troubleshooting Step: Determine if your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be assessed by running the Caco-2 assay in the presence and absence of known efflux inhibitors.
-
-
Possible Cause 3: Unfavorable physicochemical properties.
-
Troubleshooting Step: Re-evaluate the structure of your PROTAC. Consider linker modifications to reduce polarity or introduce features that enhance permeability. Replacing a flexible PEG linker with a more rigid phenyl ring has been shown to improve cellular permeability.
-
Issue 2: My PROTAC has low oral bioavailability in animal models despite good in vitro data.
-
Possible Cause 1: First-pass metabolism.
-
Troubleshooting Step: The PROTAC may be rapidly metabolized in the gut wall or liver. To address this, you can modify the linker to block metabolically labile sites. Strategies include using cyclic linkers or altering the linker's attachment points.
-
-
Possible Cause 2: Poor in vivo solubility and dissolution.
-
Troubleshooting Step: The solubility in the gastrointestinal tract may be the limiting factor. Consider formulating the PROTAC as an amorphous solid dispersion (ASD) to enhance its dissolution rate and maintain a supersaturated state. Also, investigate the effect of food on bioavailability, as some PROTACs show improved absorption when administered with food.
-
-
Possible Cause 3: Instability in the gastrointestinal tract.
-
Troubleshooting Step: Assess the stability of your PROTAC in simulated gastric and intestinal fluids. If instability is observed, chemical modifications to the PROTAC structure may be necessary to improve its stability.
-
Data Presentation
Table 1: Physicochemical Properties and Oral Bioavailability of Selected PROTACs
| PROTAC | Target | E3 Ligase | MW (Da) | TPSA (Ų) | cLogP | Oral Bioavailability (F%) in Rats | Reference |
| ARV-110 | Androgen Receptor | CRBN | 812 | ~150-180 | ~3-5.5 | 10.75% (fasted), 20.97% (fed) | |
| ARV-471 | Estrogen Receptor | CRBN | 724 | ~150-180 | ~3-5.5 | >30% (species not specified) | |
| CFT1946 | BRAF V600E | CRBN | >800 | ~150-180 | ~3-5.5 | 89% | |
| ARD-2585 | Androgen Receptor | CRBN | >800 | ~150-180 | ~3-5.5 | 51% (in mice) | |
| JSB462 (Luxdegalutamide) | Androgen Receptor | CRBN | 808 | N/A | N/A | Orally administered in clinical trials |
Table 2: Impact of Formulation and Administration Conditions on Oral Bioavailability
| PROTAC | Condition | Oral Bioavailability (F%) | Fold Improvement | Species | Reference |
| ARV-110 | Fasted | 10.75% | - | Rat | |
| ARV-110 | Fed | 20.97% | 1.95 | Rat | |
| ARV-825 | Nanosuspension (predicted) | ~87% | Significant (vs. ~6% for parent) | In silico (PBPK modeling) | |
| ARCC-4 | Amorphous Solid Dispersion | Enhanced dissolution and supersaturation | N/A (in vivo data not provided) | In vitro |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.
Materials:
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Caco-2 cells
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Transwell inserts (e.g., 24-well format)
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Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
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Hanks' Balanced Salt Solution (HBSS)
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Test PROTAC stock solution (e.g., 10 mM in DMSO)
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Lucifer yellow (for monolayer integrity testing)
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LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Preparation of Dosing Solutions: Prepare the dosing solution of the test PROTAC in HBSS at the desired concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side. Replace the removed volume with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess active efflux. Add the dosing solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This study determines the fraction of an orally administered PROTAC that reaches systemic circulation.
Materials:
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Male Sprague-Dawley rats (with jugular vein cannulas for blood sampling)
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Test PROTAC
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Appropriate vehicle for oral and intravenous administration (e.g., PEG400, Solutol HS 15, saline)
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Oral gavage needles
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Syringes
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Blood collection tubes (e.g., with anticoagulant)
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Centrifuge
-
LC-MS/MS system
Methodology:
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Animal Acclimatization and Fasting: Acclimatize rats to the housing conditions. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the PROTAC formulation for both intravenous (IV) and oral (PO) administration at the desired concentrations.
-
Dosing:
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IV Group: Administer a single bolus dose of the PROTAC via the tail vein.
-
PO Group: Administer a single dose of the PROTAC via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd) for both IV and PO groups using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Mechanism of action of a PROTAC like JSB462.
Caption: Experimental workflow for improving oral bioavailability.
References
Luxdegalutamide Delivery to Tumor Tissues: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luxdegalutamide (also known as ARV-766). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges associated with delivering this potent androgen receptor (AR) PROTAC® (Proteolysis Targeting Chimera) to tumor tissues in preclinical and clinical research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable, second-generation PROTAC designed to selectively target and degrade the androgen receptor (AR).[1][2] Unlike traditional inhibitors that merely block AR activity, this compound recruits an E3 ubiquitin ligase to tag the AR protein for destruction by the cell's proteasome.[1] This mechanism is effective against both wild-type and mutated forms of AR that contribute to resistance to standard therapies in metastatic castration-resistant prostate cancer (mCRPC).[1]
Q2: What are the main challenges in delivering this compound to solid tumors?
A2: The primary challenges in delivering this compound, and PROTACs in general, to solid tumors stem from their physicochemical properties. These molecules are often large and have high molecular weight and hydrophobicity, which can lead to:
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Poor aqueous solubility: Affecting formulation and bioavailability.
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Limited cell permeability: Hindering their ability to cross cell membranes and reach their intracellular target.
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Rapid clearance: The body may quickly eliminate the compound, reducing the exposure time at the tumor site.
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The "Hook Effect": A phenomenon where at very high concentrations, the formation of the productive ternary complex (PROTAC-target-E3 ligase) is reduced, leading to decreased efficacy.
Q3: Is there evidence of this compound reaching tumor tissue and showing efficacy in vivo?
A3: Yes, preclinical studies have demonstrated that orally administered this compound is bioavailable and can significantly inhibit tumor growth in mouse xenograft models of prostate cancer.[3] It has been shown to robustly degrade AR in these models, with a maximum degradation (Dmax) of over 90% at efficacious doses.
Q4: What kind of in vivo models are suitable for studying this compound's efficacy?
A4: Patient-derived xenograft (PDX) models are highly valuable for studying the efficacy of this compound. These models involve implanting tumor tissue from a patient into an immunodeficient mouse, which can better recapitulate the heterogeneity and therapeutic response of the original tumor. Cell line-derived xenograft models, such as those using LNCaP and VCaP prostate cancer cells, have also been successfully used to demonstrate the in vivo activity of this compound and its predecessor, Bavdegalutamide (ARV-110).
Q5: Are there strategies to improve the delivery of PROTACs like this compound to tumors?
A5: Several strategies are being explored to enhance the delivery of PROTACs to solid tumors. These include:
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Nanoparticle-based delivery systems: Encapsulating the PROTAC in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
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Antibody-drug conjugates (ADCs): Linking the PROTAC to an antibody that specifically targets a tumor-surface antigen can increase its accumulation at the tumor site.
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Formulation optimization: Developing advanced oral formulations to improve bioavailability.
II. Troubleshooting Guide
This guide addresses common issues researchers may encounter during their in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Limited or no tumor growth inhibition in xenograft models despite potent in vitro activity. | 1. Suboptimal Pharmacokinetics/Bioavailability: The compound may not be reaching the tumor in sufficient concentrations or for a long enough duration. 2. Poor Tumor Penetration: The tumor microenvironment (e.g., high interstitial fluid pressure, dense stroma) may be limiting drug distribution. 3. Model-Specific Resistance: The chosen in vivo model may have intrinsic resistance mechanisms not present in the in vitro models. | 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study in the same animal model to determine the plasma and tumor concentrations of this compound over time. Compare these concentrations to the in vitro effective concentrations. 2. Dose Escalation Study: Perform a dose-escalation study to determine if higher doses lead to improved efficacy without unacceptable toxicity. 3. Formulation Optimization: If using a custom formulation, ensure it is optimized for oral bioavailability. Consider commercially available formulations if available. 4. Tumor Microenvironment Analysis: Characterize the tumor microenvironment of your xenograft model. Models with high vascularity and lower interstitial fluid pressure may be more suitable. 5. Alternative Models: Consider using a different xenograft model, such as a subcutaneous versus an orthotopic model, or a different cell line. |
| High variability in tumor response between individual animals. | 1. Inconsistent Drug Administration: Variability in oral gavage technique can lead to differences in drug absorption. 2. Tumor Heterogeneity: Even within the same model, individual tumors can have different growth rates and microenvironments. 3. Animal Health: Underlying health issues in some animals can affect drug metabolism and tumor growth. | 1. Standardize Administration Technique: Ensure all personnel are proficient in oral gavage to minimize variability. 2. Increase Group Size: A larger number of animals per group can help to account for individual variability. 3. Monitor Animal Health: Closely monitor the health of the animals throughout the study and exclude any that show signs of illness unrelated to the treatment. 4. Tumor Size Matching: At the start of the treatment, ensure that the average tumor size and the distribution of tumor sizes are similar across all treatment groups. |
| Observed toxicity at doses required for tumor regression. | 1. On-Target, Off-Tumor Toxicity: The androgen receptor is expressed in other tissues, and its degradation in these tissues may lead to adverse effects. 2. Off-Target Toxicity: this compound may have unintended interactions with other proteins. 3. Metabolite-Induced Toxicity: A metabolite of this compound could be causing toxicity. | 1. Biodistribution Study: If possible, conduct a biodistribution study to determine the concentration of this compound in major organs compared to the tumor. This can help to identify potential sites of on-target toxicity. 2. Dose Fractionation: Explore alternative dosing schedules, such as lower doses administered more frequently, which may maintain efficacy while reducing peak-dose toxicity. 3. Toxicity Monitoring: Implement a comprehensive monitoring plan, including regular body weight measurements, clinical observations, and histopathological analysis of major organs at the end of the study. |
III. Data Presentation
Preclinical Pharmacokinetic and Efficacy Data
The following tables summarize key preclinical data for this compound's predecessor, Bavdegalutamide (ARV-110), and representative data for another PROTAC to illustrate typical pharmacokinetic and efficacy parameters.
Table 1: In Vivo Androgen Receptor Degradation and Tumor Growth Inhibition by Bavdegalutamide (ARV-110) in a VCaP Xenograft Model
| Treatment Group | Dose | AR Degradation in Tumor (%) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 | 0 |
| Bavdegalutamide (ARV-110) | 10 mg/kg/day | >90 | Significant |
| Enzalutamide | 20 mg/kg/day | Not Applicable | Moderate |
Data adapted from preclinical studies on Bavdegalutamide (ARV-110).
Table 2: Representative Tissue Distribution of an Oral PROTAC (Compound X) in a Mouse Xenograft Model (24 hours post-dose)
| Tissue | Concentration (ng/g) | Tumor-to-Tissue Ratio |
| Tumor | 1500 | - |
| Plasma | 250 | 6.0 |
| Liver | 5000 | 0.3 |
| Kidney | 3000 | 0.5 |
| Spleen | 800 | 1.9 |
| Lung | 1200 | 1.3 |
This is representative data for a generic oral PROTAC and not specific to this compound. It is intended to illustrate the concept of tissue distribution and tumor accumulation.
IV. Experimental Protocols & Methodologies
General Protocol for In Vivo Efficacy Studies in a Prostate Cancer Xenograft Model:
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Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks.
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Cell Line: Use a human prostate cancer cell line that expresses the androgen receptor, such as VCaP or LNCaP.
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Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
Drug Formulation and Administration:
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Formulate this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).
-
Administer the drug by oral gavage at the desired dose and schedule (e.g., once daily). The vehicle is administered to the control group.
-
-
Efficacy Assessment:
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Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic Analysis:
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To assess AR degradation, a separate cohort of tumor-bearing animals can be treated for a shorter duration (e.g., 3-5 days).
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Harvest tumors at a specific time point after the last dose and prepare tissue lysates for Western blot analysis to quantify AR protein levels.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Androgen Receptor Targeted Therapies Market Forecast: Key Trends and Growth Projections Across the 7MM During the Forecast Period (2025-2034) | DelveInsight [prnewswire.com]
- 3. This compound (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
Technical Support Center: Overcoming Off-Target Effects of Luxdegalutamide in Research
Welcome to the technical support center for researchers utilizing Luxdegalutamide (also known as ARV-766 or JSB462). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments.
This compound is a potent and selective oral PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.[1][2][3] While designed for high specificity, all small molecules, including PROTACs, have the potential for off-target interactions. Proactively assessing and controlling for these effects is crucial for robust and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical advantages of this compound in terms of off-target effects compared to traditional AR inhibitors?
A1: Unlike traditional androgen receptor antagonists that block the receptor's activity, this compound is a PROTAC that recruits the cell's own protein degradation machinery to eliminate the AR protein.[1][3] This targeted degradation mechanism is designed to be highly specific. As a second-generation PROTAC AR degrader, this compound has shown a better tolerability profile compared to its predecessor, suggesting a potentially lower incidence of off-target effects.
Q2: What are the potential sources of off-target effects for a PROTAC like this compound?
A2: Off-target effects with PROTACs can arise from several factors:
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Warhead Specificity: The "warhead" of the PROTAC, which binds to the target protein (in this case, the androgen receptor), may have some affinity for other proteins with similar binding pockets.
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E3 Ligase Binder: The portion of the PROTAC that recruits the E3 ubiquitin ligase could potentially interact with other cellular components.
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Ternary Complex Formation: The formation of the ternary complex (Target-PROTAC-E3 Ligase) is a key step. Off-target proteins could potentially form similar stable complexes.
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"Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that are not productive for degradation, which could lead to non-specific effects.
Q3: Are there any known off-target effects of this compound?
A3: As of the latest available public data, specific off-target proteins for this compound have not been extensively documented. However, in vitro studies have suggested a low potential for cytochrome P450 (CYP) and transporter-mediated drug-drug interactions. One study indicated that this compound induces the expression of CYP3A4 and CYP2C8 mRNA but not other CYPs. Researchers should still perform their own comprehensive off-target analysis in their specific experimental models.
Q4: How can I proactively minimize off-target effects in my experiments?
A4: To minimize off-target effects, consider the following:
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Dose-Response Experiments: Use the lowest effective concentration of this compound to achieve the desired level of AR degradation. Perform a full dose-response curve to identify the optimal concentration and avoid the "hook effect."
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Use of Controls: Always include appropriate controls in your experiments, such as a vehicle-only control and a negative control PROTAC (if available) that does not bind to the target or the E3 ligase.
-
Orthogonal Validation: Confirm key findings using alternative methods or tools, such as RNA interference (RNAi) or CRISPR-Cas9 to knock down the androgen receptor, to ensure the observed phenotype is due to on-target effects.
Troubleshooting Guides
Problem: Unexpected Phenotype Observed Upon this compound Treatment
If you observe a cellular phenotype that is not consistent with the known functions of the androgen receptor, it may be due to an off-target effect. The following troubleshooting workflow can help you investigate this.
Caption: A logical workflow for troubleshooting an unexpected phenotype observed with this compound.
Quantitative Data Summary: Identifying Off-Target Proteins
When performing proteomic analysis to identify potential off-targets, it is crucial to organize the data for clear interpretation. The following table is a template for summarizing your findings from a mass spectrometry-based proteomics experiment.
| Protein ID | Gene Name | Fold Change (this compound vs. Vehicle) | p-value | Known Function | On-Target (AR) or Potential Off-Target? |
| P10275 | AR | -10.2 | <0.001 | Nuclear hormone receptor | On-Target |
| Q9Y243 | Protein X | -4.5 | <0.01 | Kinase | Potential Off-Target |
| P04637 | Protein Y | -1.2 | >0.05 | Structural protein | Unlikely Off-Target |
| O15530 | Protein Z | +3.8 | <0.01 | Transcription factor | Potential Off-Target (indirect effect) |
Key Experimental Protocols
Protocol 1: Global Proteomic Analysis for Off-Target Identification
This protocol outlines a general workflow for identifying proteins that are degraded upon this compound treatment using quantitative mass spectrometry.
Caption: A schematic of the experimental workflow for identifying off-target proteins using quantitative proteomics.
Methodology:
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Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP or LNCaP) and allow them to adhere. Treat the cells with this compound at the desired concentration, a vehicle control (e.g., DMSO), and a negative control PROTAC for a specified time (e.g., 24 hours).
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Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
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Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
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Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.
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LC-MS/MS Analysis: Combine the labeled peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with a significant change in abundance in the this compound-treated samples compared to the controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of this compound to a potential off-target protein in a cellular context.
References
Refining Luxdegalutamide treatment protocols for enzalutamide-resistant models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Luxdegalutamide (ARV-766) in enzalutamide-resistant prostate cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC). It functions by inducing the degradation of the androgen receptor (AR), a key driver of prostate cancer growth. Unlike traditional AR inhibitors like enzalutamide which only block the receptor's activity, this compound eliminates the AR protein from the cell.[1][2] It forms a complex with the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][2] This mechanism allows it to be effective against wild-type AR as well as clinically relevant AR mutations that confer resistance to other therapies.[1]
Q2: Which specific AR mutations is this compound effective against?
A2: this compound has demonstrated the ability to degrade both wild-type AR and key ligand-binding domain (LBD) mutants associated with treatment resistance, including L702H, H875Y, and T878A. The L702H mutation, in particular, has been linked with resistance to some AR antagonists.
Q3: What is the primary application of this compound in a research setting?
A3: The primary application is to study the effects of potent and specific AR degradation in prostate cancer models, particularly those that have developed resistance to second-generation antiandrogens like enzalutamide. It can be used to investigate the downstream signaling consequences of complete AR protein loss and to evaluate a potential therapeutic strategy to overcome drug resistance.
Q4: How should this compound be stored?
A4: For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month. The product should be kept in a sealed container and protected from moisture.
Experimental Protocols & Troubleshooting
In Vitro Assays
Objective: To assess the efficacy of this compound in degrading AR and inhibiting cell proliferation in enzalutamide-resistant prostate cancer cell lines.
Recommended Cell Lines:
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VCaP: Wild-type AR, sensitive to AR-targeted therapies.
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LNCaP-derived enzalutamide-resistant lines: Genetically engineered to express specific AR mutations (e.g., T878A/F877L, T878S, T878A/H875Y) that confer resistance to enzalutamide but remain sensitive to AR degraders like this compound.
Protocol 1: Western Blot for AR Degradation
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Cell Seeding: Plate prostate cancer cells in 6-well plates and allow them to adhere overnight.
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Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Treat the cells with a dose range of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known effective concentration).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent.
Troubleshooting: Western Blot
| Issue | Possible Cause | Recommendation |
| Incomplete AR Degradation | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Cell line is not sensitive to this compound. | Confirm the AR status of your cell line. | |
| Poor antibody quality. | Use a validated antibody for AR. | |
| High Background | Insufficient blocking or washing. | Increase blocking time and the number of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. |
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor activity of orally administered this compound in an enzalutamide-resistant prostate cancer xenograft model.
Protocol 2: Xenograft Model and Treatment
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Cell Implantation: Subcutaneously implant enzalutamide-resistant prostate cancer cells (e.g., modified LNCaP or VCaP) into the flank of castrated male immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare this compound for oral gavage. A sample formulation is 10% DMSO + 90% (20% SBE-β-CD in Saline). Administer this compound orally once daily at predetermined doses. The vehicle solution should be administered to the control group.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry).
Troubleshooting: In Vivo Studies
| Issue | Possible Cause | Recommendation |
| Drug Precipitation in Formulation | Poor solubility of this compound. | Prepare the formulation fresh daily. Sonication may aid in dissolution. Ensure all components are added sequentially. |
| Inconsistent Tumor Growth | Variability in cell implantation or animal health. | Ensure consistent cell numbers and injection technique. Monitor animal health closely. |
| Lack of Efficacy | Suboptimal dosing or administration route. | Perform a dose-finding study to determine the most effective dose. Confirm the oral bioavailability of your formulation. |
| Development of further resistance mechanisms. | Analyze harvested tumors for changes in AR expression or other resistance pathways. |
Quantitative Data Summary
| Assay | Cell Line/Model | Parameter | Result | Reference |
| In Vitro AR Degradation | VCaP (Wild-Type AR) | DC50 (Half-maximal Degradation Concentration) | <1 nM | |
| In Vivo AR Degradation | Xenograft Models | Dmax (Maximum Degradation) | >90% at efficacious doses | Invivochem |
| In Vivo Tumor Growth | LNCaP and VCaP Xenograft Models | Tumor Growth Inhibition | Significant and dose-dependent | |
| Clinical Study (Phase I/II) | mCRPC Patients | PSA Decline (≥50%) | 43% of patients with ligand-binding domain mutations | |
| Clinical Study (Phase I/II) | mCRPC Patients | Objective Soft Tissue Response | 30% of patients overall |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound.
Caption: In Vivo Xenograft Experimental Workflow.
References
Minimizing Luxdegalutamide-associated toxicity in animal studies
Disclaimer: Specific preclinical toxicology data for Luxdegalutamide in animal models is not extensively available in the public domain. This guide provides general advice on minimizing potential toxicities based on the known mechanism of action of this compound as an androgen receptor (AR) degrader and general principles of preclinical toxicology. The recommendations provided here are for informational purposes only and should be adapted based on specific experimental designs and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ARV-766) is an investigational oral drug belonging to a class of compounds called proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] It is designed to selectively target and degrade the androgen receptor (AR), a key protein involved in the growth of prostate cancer. Unlike traditional inhibitors that only block the AR's function, this compound recruits the cell's own protein disposal machinery (the ubiquitin-proteasome system) to completely eliminate the AR protein.
Q2: What are the potential on-target toxicities of this compound in animal studies?
Given that this compound degrades the androgen receptor, potential on-target toxicities are expected to be related to androgen deprivation. These may include, but are not limited to:
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Reproductive System Effects: Testicular atrophy, decreased sperm production, and effects on accessory sex glands in males.
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Musculoskeletal Effects: Decreased bone mineral density and muscle mass.
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Metabolic Effects: Potential for alterations in lipid profiles and glucose metabolism.
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General Observations: Lethargy, weight loss, and changes in coat condition.
Q3: What are the potential off-target toxicities of this compound?
Off-target toxicities are less predictable and would need to be assessed through comprehensive toxicology studies. As a heterobifunctional molecule, this compound consists of a ligand for the AR and a ligand for an E3 ubiquitin ligase. Potential off-target effects could arise from unintended interactions of either part of the molecule or the entire complex. Close monitoring of all organ systems is crucial in preclinical safety studies.
Q4: Are there any known drug-drug interactions with this compound?
In vitro studies have been conducted to evaluate the potential for this compound to cause drug-drug interactions (DDIs) mediated by cytochrome P450 (CYP) enzymes and transporters. The results suggest a low potential for clinically significant DDIs.
Troubleshooting Guide
| Observed Issue in Animal Study | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | On-target effect of AR degradation, decreased appetite, or general malaise. | 1. Confirm appropriate dose selection based on preliminary dose-range finding studies. 2. Provide highly palatable and caloric-dense food. 3. Increase frequency of monitoring. 4. Consider dose reduction or temporary cessation of treatment. |
| Lethargy and Reduced Activity | On-target effect related to androgen deprivation or potential systemic toxicity. | 1. Perform a thorough clinical examination of the animal. 2. Monitor for other signs of toxicity (e.g., changes in body temperature, respiration). 3. Consider blood work (CBC and clinical chemistry) to assess organ function. |
| Skin Lesions or Alopecia | Potential on-target hormonal effect or off-target toxicity. | 1. Document the location, size, and characteristics of the lesions. 2. Consider a skin biopsy for histopathological evaluation. 3. Rule out other causes such as fighting or parasites. |
| Abnormal Clinical Pathology Findings | Indication of organ-specific toxicity (e.g., liver, kidney). | 1. Review the specific abnormal parameters (e.g., elevated liver enzymes, creatinine). 2. Correlate with any gross or microscopic findings in the affected organs. 3. Consider dose-response relationship of the finding. |
| Unexpected Mortality | Acute toxicity or severe progression of an adverse effect. | 1. Perform a full necropsy with histopathological examination of all major organs. 2. Review dosing procedures to rule out errors. 3. Re-evaluate the dose levels and the health status of the animals prior to dosing. |
Data Presentation
Table 1: Summary of In Vitro Drug-Drug Interaction Potential of this compound
| Enzyme/Transporter | Finding | Implication |
| CYP1A2, 2B6, 2C9 | Did not induce mRNA expression. | Low potential for inducing the metabolism of co-administered drugs that are substrates of these enzymes. |
| CYP3A4, 2C8 | Induced mRNA expression. | Potential to induce the metabolism of co-administered drugs that are substrates of these enzymes, although the observed induction was a small percentage of the positive control response. |
| CYP Isoforms (Direct and Time-Dependent Inhibition) | No inhibition observed. | Low potential to inhibit the metabolism of co-administered drugs. |
| Uptake Transporters | Did not inhibit most uptake transporters tested. | Low potential for interactions involving these uptake transporters. |
| MATE1 | Inhibition observed with an IC50 value of 3.05 μM. | Potential for interaction with co-administered drugs that are substrates of MATE1. |
Experimental Protocols
Protocol: General Rodent Toxicology Study for an Oral PROTAC
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Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with both male and female animals.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Dose Formulation: Prepare the dose formulation of this compound in an appropriate vehicle. Based on available information, a suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline) can be considered.
-
Dose Groups: Include a vehicle control group and at least three dose level groups (low, mid, and high). The dose levels should be selected based on preliminary dose-range finding studies.
-
Administration: Administer this compound orally (e.g., by gavage) once daily for the duration of the study (e.g., 14 or 28 days).
-
Monitoring:
-
Mortality and Morbidity: Twice daily.
-
Clinical Observations: Daily, for signs of toxicity.
-
Body Weights: At least twice weekly.
-
Food Consumption: At least weekly.
-
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
At the end of the study, perform a full gross necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve a comprehensive set of tissues in formalin for histopathological examination.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: General workflow for a preclinical toxicology study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 3. This compound [INN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Strategies for dealing with poor permeability of ARV-766 in Caco-2 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Caco-2 permeability of ARV-766, a Proteolysis Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What is a Caco-2 permeability assay and why is it used for drugs like ARV-766?
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of a drug candidate.[1][2] Caco-2 cells, derived from a human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters.[1] For orally administered drugs like ARV-766, this assay is crucial for assessing its potential to be absorbed from the gut into the bloodstream.
Q2: I am observing very low apparent permeability (Papp) for ARV-766 in my Caco-2 assay. Is this expected?
Yes, low permeability for ARV-766 in a standard Caco-2 assay is expected. PROTACs like ARV-766 are large molecules, often with molecular weights exceeding the typical range for good passive permeability as defined by guidelines like Lipinski's Rule of Five.[3][4] Their complex structures can lead to low passive diffusion across the Caco-2 monolayer.
Q3: My compound recovery is low. What are the potential causes and how can I improve it?
Low recovery of ARV-766 is a common issue and can be attributed to several factors:
-
Non-specific binding: Large, lipophilic molecules like PROTACs can bind to plasticware (e.g., pipette tips, plates).
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Cellular sequestration: The compound may accumulate within the Caco-2 cells.
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Metabolism: Although less common for in vitro permeability assays, some metabolism by Caco-2 cells could occur.
To improve recovery, a primary strategy is the addition of a protein like bovine serum albumin (BSA) to the assay buffer.
Troubleshooting Guide
Issue 1: Low Apparent Permeability (Papp) of ARV-766
Possible Cause 1: Intrinsic properties of the molecule. ARV-766, as a PROTAC, has a high molecular weight and polar surface area, which inherently limit its passive diffusion across the cell monolayer.
Solution:
-
Acknowledge the nature of the compound: It is crucial to compare the obtained Papp value with that of other PROTACs or large molecules rather than small molecule drugs.
-
Focus on relative permeability: Use the Caco-2 assay to rank-order different PROTAC candidates rather than aiming for high absolute permeability.
Possible Cause 2: Active efflux by transporters. Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the compound out of the cells, leading to a low apical-to-basolateral (A-to-B) permeability.
Solution:
-
Perform a bi-directional assay: Measure both A-to-B and basolateral-to-apical (B-to-A) permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
Use transporter inhibitors: Co-incubate ARV-766 with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the A-to-B permeability increases.
Issue 2: Poor Compound Recovery
Possible Cause 1: Non-specific binding to assay plates and equipment. The hydrophobicity of PROTACs can lead to significant adsorption to plastic surfaces.
Solution:
-
Incorporate Bovine Serum Albumin (BSA): Add 0.25% to 1% BSA to the basolateral (receiver) chamber, or to both chambers. BSA acts as a "sink" for the compound, preventing it from binding to the plastic and better mimicking physiological conditions.
-
Use low-binding plates and pipette tips: This can help to minimize compound loss.
Possible Cause 2: Sub-optimal assay buffer conditions. The solubility of ARV-766 in standard aqueous buffers might be limited.
Solution:
-
Optimize buffer pH: While typically maintained at pH 7.4, slight adjustments might be necessary if the compound's solubility is pH-dependent.
-
Check for precipitation: Visually inspect the donor solution for any signs of compound precipitation during the experiment.
Data Presentation
The following table summarizes expected permeability data for a PROTAC similar to ARV-766, with and without the addition of BSA, to illustrate the impact on recovery.
| Compound | Assay Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Recovery (%) |
| ARV-110 | Standard Buffer | < 0.1 | 0.2 | > 2 | 30-50 |
| ARV-110 | Buffer + 0.5% BSA | ~0.1 | ~0.15 | ~1.5 | 70-90 |
| Propranolol | Standard Buffer | High (>10) | High (>10) | ~1 | >80 |
| Atenolol | Standard Buffer | Low (<1) | Low (<1) | ~1 | >80 |
Data for ARV-110 is sourced from a study on optimizing Caco-2 assays for PROTACs and serves as a representative example. Propranolol and Atenolol are common high and low permeability controls, respectively.
Experimental Protocols
Standard Caco-2 Permeability Assay Protocol
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.
-
Culture for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should be >200 Ω·cm² to ensure monolayer integrity.
-
-
Assay Procedure (for A-to-B permeability):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Add the dosing solution of ARV-766 (e.g., 10 µM in transport buffer) to the apical (donor) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Analyze the concentration of ARV-766 in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Modified Protocol for Improved Recovery of ARV-766
-
Follow the standard protocol with the following modification:
-
Incorporate BSA: Prepare the transport buffer for the basolateral chamber (and optionally the apical chamber) to contain 0.25-1% BSA. Pre-incubate the monolayers with the BSA-containing buffer before adding the dosing solution.
-
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Troubleshooting Logic for ARV-766 Caco-2 Assays.
References
Technical Support Center: Optimizing Linker Design for Next-Generation Androgen Receptor (AR) PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker design for androgen receptor (AR) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an AR PROTAC?
The linker is a critical component of a PROTAC, connecting the ligand that binds to the androgen receptor (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex between the AR and the E3 ligase.[3] The linker's characteristics, including its length, chemical composition, rigidity, and attachment points, significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[1][4]
Q2: How does linker length impact the efficacy of an AR PROTAC?
Linker length is a crucial parameter that dictates the distance and orientation between the AR and the E3 ligase within the ternary complex. An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the AR and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.
The optimal linker length is target-specific and must be determined empirically for each AR PROTAC system.
Q3: What are the most common chemical compositions for AR PROTAC linkers?
The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. However, other motifs are also employed to fine-tune the properties of the PROTAC:
-
Hydrophilic linkers (e.g., PEG): These can enhance the solubility and bioavailability of the PROTAC molecule.
-
Hydrophobic linkers (e.g., alkyl chains): These can improve cell permeability.
-
Rigid linkers (e.g., piperazine, piperidine, triazoles): Incorporating rigid structures can reduce the conformational flexibility of the PROTAC, which can pre-organize the molecule for optimal ternary complex formation and improve pharmacokinetic properties.
Q4: How do I choose the optimal attachment points for the linker on the AR ligand and the E3 ligase ligand?
The selection of linker attachment points is critical and should be guided by the goal of preserving the binding affinity of both ligands to their respective proteins. Generally, the linker should be attached to a solvent-exposed region of the ligand that is not directly involved in the key binding interactions with the target protein or E3 ligase. Computational modeling and analysis of ligand-protein co-crystal structures can help identify suitable attachment sites. Altering the attachment point can also influence the degradation selectivity of the PROTAC.
Q5: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation efficiency of the target protein decreases. This occurs because the excess PROTAC molecules form binary complexes with either the AR or the E3 ligase, which are non-productive for degradation and reduce the formation of the essential ternary complex. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low AR degradation observed. | Inefficient ternary complex formation: The linker design may not be optimal for bringing the AR and E3 ligase together effectively. | 1. Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more potent degrader. 2. Consider altering the linker attachment points on either the AR or E3 ligase ligand. |
| Poor cell permeability: The PROTAC may not be efficiently crossing the cell membrane to reach the intracellular AR. | 1. Modify the linker to improve physicochemical properties. For example, incorporating more hydrophobic moieties can enhance permeability. 2. Perform cell permeability assays to assess the compound's ability to enter cells. | |
| Incorrect E3 ligase choice: The selected E3 ligase may not be expressed at sufficient levels in the cell line of interest or may not be effective at ubiquitinating the AR. | 1. Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in your target cells using techniques like Western blotting or qPCR. 2. Test PROTACs that recruit a different E3 ligase. | |
| High PROTAC concentration leads to decreased AR degradation. | The "hook effect": Formation of non-productive binary complexes at high PROTAC concentrations. | 1. Perform a dose-response experiment over a wide concentration range to confirm the bell-shaped curve characteristic of the hook effect. 2. Use lower concentrations of the PROTAC that fall within the optimal degradation window. |
| Off-target effects are observed. | Lack of selectivity: The PROTAC may be inducing the degradation of other proteins besides the AR. | 1. Modify the linker design, as linker composition and attachment points can influence selectivity. 2. Perform proteomic studies to identify potential off-target proteins. |
| Low synthetic yield or purity of the PROTAC. | Suboptimal synthetic route: The chemical reactions used to synthesize the PROTAC and linker may not be efficient. | 1. Optimize the coupling reactions and purification steps in your synthetic protocol. 2. Consider using "click chemistry" or other high-throughput synthesis methods to accelerate the generation of linker variants. |
Data Presentation
Table 1: Representative Data on the Impact of Linker Type and Length on AR PROTAC Efficacy
| PROTAC ID | AR Ligand | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARD-01 | Enzalutamide | Pomalidomide | PEG | 12 | 50 | 85 |
| ARD-02 | Enzalutamide | Pomalidomide | PEG | 16 | 15 | 95 |
| ARD-03 | Enzalutamide | Pomalidomide | PEG | 20 | 45 | 88 |
| ARD-04 | Enzalutamide | Pomalidomide | Alkyl | 16 | 25 | 92 |
| ARD-05 | Enzalutamide | Pomalidomide | Piperidine-based | 14 | <1 | >98 |
Note: This table presents hypothetical but representative data based on general principles discussed in the literature. Actual values will vary depending on the specific molecular structures and experimental conditions. The efficacy of PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
Experimental Protocols
Protocol 1: Western Blot for AR Degradation
This is a fundamental assay to confirm and quantify the degradation of the target protein.
Objective: To determine the DC₅₀ and Dₘₐₓ of an AR PROTAC in a specific prostate cancer cell line (e.g., LNCaP, VCaP).
Methodology:
-
Cell Culture: Plate prostate cancer cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the AR PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of AR degradation relative to the vehicle control for each PROTAC concentration and determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: In Vivo Xenograft Tumor Model Study
This protocol is used to assess the anti-tumor efficacy of an AR PROTAC in a living organism.
Objective: To evaluate the ability of an AR PROTAC to inhibit tumor growth in vivo.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., male nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., VCaP) into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the AR PROTAC to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blot to confirm AR degradation, immunohistochemistry).
Visualizations
Caption: Mechanism of Action for an Androgen Receptor PROTAC.
Caption: Experimental Workflow for AR PROTAC Linker Optimization.
Caption: Relationship Between Linker Design and PROTAC Performance.
References
Technical Support Center: Managing Acquired Resistance to Luxdegalutamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Luxdegalutamide (ARV-766) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as ARV-766, is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2] It is a heterobifunctional molecule that simultaneously binds to the AR and the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome, thereby reducing AR protein levels and inhibiting AR-driven signaling pathways in cancer cells.[5]
Q2: My cells, initially sensitive to this compound, are now showing reduced responsiveness. What are the potential reasons?
A2: The development of acquired resistance is the most likely cause. Cancer cells can adapt to long-term drug exposure through various mechanisms. For PROTACs like this compound, this can include alterations in the components of the ubiquitin-proteasome system, changes in the drug target, or increased drug efflux.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: A significant increase in the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) of this compound in your long-term treated cells compared to the parental cell line is the primary indicator of acquired resistance.
Q4: Is it possible for cells to develop resistance to this compound even though it's a degrader and not an inhibitor?
A4: Yes, while PROTACs have a different mechanism of action than traditional inhibitors, resistance can still emerge. Mechanisms can be independent of the target binding site and may involve the degradation machinery itself.
Troubleshooting Guide
This guide is designed to help you identify the potential mechanisms of acquired resistance to this compound in your cell lines and provides actionable steps to investigate them.
Problem 1: Decreased Potency of this compound (Increased IC50/DC50)
Question: I've observed a rightward shift in the dose-response curve, indicating my cells are less sensitive to this compound. What should I investigate first?
Answer: The first step is to rule out experimental variability and then investigate the most common mechanisms of PROTAC resistance.
Initial Checks:
-
Compound Integrity: Verify the stability and concentration of your this compound stock solution.
-
Cell Line Authenticity: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma, which can alter cellular responses to drugs.
Primary Investigation:
-
Target (AR) Expression: Assess the expression level of the Androgen Receptor (AR) protein via Western blot. While this compound is designed to degrade AR, some resistance mechanisms might involve alterations in AR that affect its degradation.
-
E3 Ligase (CRBN) Expression: Since this compound recruits the CRL4-CRBN E3 ligase, a critical step is to check the expression level of CRBN protein by Western blot.
Problem 2: No or Reduced AR Degradation Upon this compound Treatment in Resistant Cells
Question: My resistant cells no longer show significant AR degradation after this compound treatment, even at high concentrations. What could be the underlying cause?
Answer: This strongly suggests a disruption in the PROTAC-mediated degradation pathway. The issue could lie with the target protein, the E3 ligase machinery, or the proteasome itself.
Potential Mechanisms and How to Investigate Them:
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Downregulation or loss of CRBN expression | Western Blot for CRBN | Reduced or absent CRBN protein levels compared to parental cells. |
| Mutations in CRBN | Sanger or Next-Generation Sequencing (NGS) of the CRBN gene | Identification of mutations that may impair this compound binding or E3 ligase function. |
| Mutations in AR | Sanger or Next-Generation Sequencing (NGS) of the AR gene | Identification of mutations in the this compound binding site on AR, preventing ternary complex formation. |
| Impaired Proteasome Function | Proteasome Activity Assay | Reduced proteasomal activity in resistant cells compared to parental cells. |
Problem 3: AR is Degraded, but Cells Remain Viable
Question: Even though I can confirm AR degradation in my resistant cell line, the cells continue to proliferate. Why is this happening?
Answer: This indicates that the resistant cells may have developed mechanisms to bypass their dependency on AR signaling or are rapidly removing the drug from the cell.
Potential Mechanisms and How to Investigate Them:
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Activation of Bypass Signaling Pathways | Phospho-kinase array, Western blot for key signaling nodes (e.g., p-AKT, p-ERK) | Increased activation of pro-survival pathways (e.g., PI3K/AKT, MAPK) independent of AR signaling. |
| Increased Drug Efflux | Drug Efflux Assay (e.g., using Calcein-AM or fluorescently labeled paclitaxel) | Increased efflux of fluorescent substrates in resistant cells, which can be reversed by efflux pump inhibitors. |
| Upregulation of Drug Efflux Pumps | Western Blot or qPCR for MDR1 (ABCB1) | Increased protein or mRNA levels of MDR1 in resistant cells compared to parental cells. |
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a method for developing acquired resistance through continuous exposure to escalating concentrations of this compound.
Materials:
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Parental prostate cancer cell line (e.g., LNCaP, VCaP)
-
Complete growth medium
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This compound
-
DMSO (for stock solution)
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Cell culture flasks/plates
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Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in their complete growth medium containing this compound at a concentration of 1/10th to 1/5th of the IC50.
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Monitor and Passage: Monitor the cells for growth. Initially, you may observe significant cell death. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a new flask with the same concentration of this compound.
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Dose Escalation: Once the cells are growing stably at the current concentration (stable doubling time), increase the this compound concentration by 1.5 to 2-fold.
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Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
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Characterize Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population. A 5- to 10-fold increase in IC50 compared to the parental line is generally considered a stable resistant phenotype.
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Cryopreservation: It is crucial to cryopreserve cell stocks at different stages of resistance development.
Western Blot Protocol for AR and CRBN Expression
Materials:
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Parental and resistant cell lysates
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RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies (anti-AR, anti-CRBN, anti-β-actin or GAPDH)
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HRP-conjugated secondary antibody
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ECL substrate
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Prepare lysates with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000, anti-CRBN at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, which can be impaired in resistant cells.
Materials:
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Proteasome activity assay kit (containing a fluorogenic substrate like Suc-LLVY-AMC)
-
Parental and resistant cell lysates (prepared without protease inhibitors)
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Proteasome inhibitor (e.g., MG-132) as a negative control
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96-well black plates
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Fluorometric plate reader
Procedure:
-
Prepare Lysates: Lyse cells in a buffer compatible with the assay kit (typically a hypotonic buffer without protease inhibitors).
-
Assay Setup: In a 96-well black plate, add cell lysate to paired wells.
-
Inhibitor Control: To one well of each pair, add a proteasome inhibitor (e.g., MG-132). To the other, add assay buffer.
-
Substrate Addition: Add the fluorogenic proteasome substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 350/440 nm for AMC) using a plate reader.
-
Analysis: Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells. Compare the activity between parental and resistant cells.
Drug Efflux Assay using Calcein-AM
This assay measures the activity of drug efflux pumps like MDR1.
Materials:
-
Parental and resistant cells
-
Calcein-AM
-
Efflux pump inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Calcein-AM Loading: Incubate the cells with Calcein-AM at 37°C. Calcein-AM is non-fluorescent but becomes fluorescent upon cleavage by intracellular esterases.
-
Efflux: Wash the cells and incubate them in fresh, Calcein-AM-free medium at 37°C for 30-60 minutes. In parallel, treat a set of wells with an efflux pump inhibitor during this step.
-
Measurement: Measure the intracellular fluorescence.
-
Analysis: Resistant cells with high efflux pump activity will show lower fluorescence compared to parental cells. This reduced fluorescence should be rescued in the presence of an efflux pump inhibitor.
Gene Sequencing for Mutation Analysis
Materials:
-
Genomic DNA or RNA extracted from parental and resistant cells
-
PCR primers for AR and CRBN genes
-
PCR reagents
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
Nucleic Acid Extraction: Isolate high-quality genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cell lines.
-
PCR Amplification: Amplify the coding regions of the AR and CRBN genes using specific primers.
-
Sequencing:
-
Sanger Sequencing: Suitable for targeted analysis of specific gene regions. Sequence the PCR products and analyze the chromatograms for mutations.
-
Next-Generation Sequencing (NGS): Provides a more comprehensive view and can detect mutations at lower frequencies. Prepare sequencing libraries from the PCR products or perform whole-exome sequencing.
-
-
Data Analysis: Align the sequences from the resistant cells to the parental or a reference sequence to identify any acquired mutations.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for generating resistant cell lines.
Caption: Decision tree for troubleshooting resistance.
References
Validation & Comparative
A Comparative Analysis of Luxdegalutamide (ARV-766) and Bavdegalutamide (ARV-110) for Metastatic Castration-Resistant Prostate Cancer
A head-to-head look at the efficacy and tolerability of two next-generation androgen receptor degraders for researchers and drug development professionals.
In the evolving landscape of treatments for metastatic castration-resistant prostate cancer (mCRPC), a new class of drugs known as PROTACs (Proteolysis Targeting Chimeras) has emerged as a promising therapeutic strategy. These molecules are designed to selectively target and degrade specific proteins, offering a novel mechanism to overcome resistance to existing therapies. This guide provides a detailed comparison of two such investigational oral androgen receptor (AR) degraders: Luxdegalutamide (also known as ARV-766) and Bavdegalutamide (also known as ARV-110).
Both molecules are being developed to combat mCRPC by degrading the androgen receptor, a key driver of prostate cancer growth. This comparison summarizes the available clinical trial data on their efficacy and tolerability, details the experimental protocols of their key clinical studies, and visualizes their mechanism of action and the workflow of their respective clinical trials.
Efficacy Data
The efficacy of this compound and Bavdegalutamide has been primarily evaluated in patients with mCRPC who have progressed on prior novel hormonal agents. The key efficacy endpoint in these studies is the proportion of patients achieving a significant reduction in prostate-specific antigen (PSA) levels, a biomarker for prostate cancer. A PSA reduction of 50% or more (PSA50) is a commonly used measure of anti-tumor activity.
| Efficacy Endpoint | This compound (ARV-766) | Bavdegalutamide (ARV-110) |
| PSA50 Response Rate (Overall) | 41% in patients with tumors harboring any AR LBD mutation.[1] | 46% in patients with tumors harboring AR T878X/H875Y mutations.[2] |
| PSA50 Response Rate (Specific Mutations) | 50% in patients with tumors harboring an AR L702H mutation.[1] | Lower efficacy in the presence of the AR L702H mutation.[1] |
| Radiographic Progression-Free Survival (rPFS) | Data anticipated in 2024. | 11.1 months in a subgroup of patients with AR T878X/H878Y mutations without co-occurring AR L702H mutations.[3] |
Tolerability Profile
The safety and tolerability of a new therapeutic are critical for its clinical utility. Both this compound and Bavdegalutamide have been generally well-tolerated in clinical trials, with most treatment-related adverse events (TRAEs) being mild to moderate in severity.
| Adverse Event Profile | This compound (ARV-766) | Bavdegalutamide (ARV-110) |
| Common TRAEs (Grade 1 or 2) | Fatigue (29%), Nausea (14%), Vomiting (11%), Diarrhea (11%). | Nausea (48%), Fatigue (36%), Vomiting (26%), Decreased appetite (25%), Diarrhea (20%). |
| Grade ≥ 4 TRAEs | None reported. | None reported. |
| Discontinuation due to TRAEs | 4% | 9% |
Mechanism of Action: PROTAC-Mediated AR Degradation
Both this compound and Bavdegalutamide function as PROTACs, which are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. One end of the PROTAC binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism is distinct from traditional inhibitors that only block the function of the target protein.
References
A Head-to-Head Comparison of Luxdegalutamide and Enzalutamide in Targeting the Androgen Receptor
A detailed analysis for researchers, scientists, and drug development professionals on the distinct mechanisms of action and preclinical performance of Luxdegalutamide (ARV-766) and enzalutamide, two pivotal drugs in the landscape of androgen receptor (AR) targeted therapies for prostate cancer.
The androgen receptor, a key driver of prostate cancer progression, has been the focal point of therapeutic development for decades. Enzalutamide, a second-generation nonsteroidal anti-androgen, has been a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, the emergence of resistance has necessitated the development of novel therapeutic strategies. This compound (ARV-766), a Proteolysis Targeting Chimera (PROTAC), represents a paradigm shift from inhibition to degradation of the androgen receptor, offering a promising approach to overcome enzalutamide resistance. This guide provides an objective comparison of the mechanisms and preclinical efficacy of these two agents, supported by available experimental data.
Differentiated Mechanisms of Action: Inhibition versus Degradation
Enzalutamide functions as a competitive antagonist of the androgen receptor.[1][2] Its mechanism is multi-faceted, involving the inhibition of several key steps in the AR signaling pathway:
-
Blocks Androgen Binding: Enzalutamide competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[2]
-
Inhibits Nuclear Translocation: It impairs the translocation of the activated AR from the cytoplasm into the nucleus.[1]
-
Impairs DNA Binding: Enzalutamide hinders the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of AR target genes.[1]
In contrast, this compound is a heterobifunctional molecule that induces the targeted degradation of the androgen receptor. Its mechanism of action is as follows:
-
Ternary Complex Formation: One end of the this compound molecule binds to the androgen receptor, while the other end recruits a specific E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for degradation.
-
Proteasomal Degradation: The ubiquitinated AR is then recognized and degraded by the proteasome, effectively eliminating the receptor from the cell.
A significant advantage of this degradation mechanism is its potential to eliminate both wild-type AR and clinically relevant AR mutants (e.g., L702H, H875Y, and T878A) that are associated with resistance to enzalutamide.
Preclinical Performance: A Quantitative Comparison
The following table summarizes key preclinical data for this compound and enzalutamide based on available in vitro studies. It is important to note that the data has been compiled from different sources, and direct head-to-head comparisons in a single study are limited.
| Parameter | This compound (ARV-766) | Enzalutamide | Cell Lines | Reference |
| Mechanism of Action | Androgen Receptor Degrader (PROTAC) | Androgen Receptor Inhibitor | - | |
| AR Degradation (DC50) | <1 nM | Does not induce degradation | VCaP | |
| AR Binding Affinity (IC50) | Not explicitly reported | ~36 nM | LNCaP | |
| Inhibition of AR-driven Reporter Gene (IC50) | Not explicitly reported | ~21.4 nM | LNCaP | |
| Effect on AR Mutants | Degrades wild-type and clinically relevant mutants (L702H, H875Y, T878A) | Activity can be compromised by certain mutations | - | |
| In Vivo Efficacy | Robust tumor growth inhibition in enzalutamide-insensitive models | Limited efficacy in resistant models | VCaP xenografts |
Visualizing the Mechanisms of Action
To further elucidate the distinct pathways through which this compound and enzalutamide exert their effects, the following diagrams illustrate their respective mechanisms.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to compare the mechanisms of this compound and enzalutamide. Specific parameters may vary based on the cell lines and reagents used.
Androgen Receptor Degradation Assay (Western Blot)
Objective: To quantify the degradation of the androgen receptor induced by this compound.
Methodology:
-
Cell Culture and Treatment: Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or enzalutamide as a negative control for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Androgen Receptor Binding Affinity Assay (Radioligand Competition)
Objective: To determine the binding affinity (IC50) of this compound and enzalutamide to the androgen receptor.
Methodology:
-
Preparation of Cell Lysates: Prepare cell lysates from AR-expressing cells (e.g., LNCaP).
-
Competition Binding: In a 96-well plate, incubate the cell lysates with a constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) and increasing concentrations of the unlabeled competitor (this compound or enzalutamide).
-
Incubation and Washing: Incubate the mixture to allow binding to reach equilibrium. After incubation, wash the plate to remove unbound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value, the concentration of the competitor that displaces 50% of the radioligand, is determined by non-linear regression analysis.
AR-Mediated Reporter Gene Assay
Objective: To assess the functional consequence of AR binding or degradation by measuring the transcriptional activity of the AR.
Methodology:
-
Cell Culture and Transfection: Co-transfect prostate cancer cells (e.g., LNCaP) or a suitable host cell line (e.g., HEK293) with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: Treat the transfected cells with a serial dilution of this compound or enzalutamide in the presence of a known AR agonist (e.g., DHT). Include appropriate controls (vehicle, agonist alone).
-
Luciferase Assay: After an incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the compound to determine the IC50 value for the inhibition of AR transcriptional activity.
Conclusion
This compound and enzalutamide represent two distinct and powerful strategies for targeting the androgen receptor in prostate cancer. While enzalutamide effectively inhibits AR signaling, this compound's ability to induce AR degradation offers a novel approach to overcome key mechanisms of resistance, particularly those involving AR mutations. The preclinical data suggests a potent anti-tumor activity for this compound, especially in enzalutamide-resistant settings. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of AR degradation in the treatment of prostate cancer. This comparative guide provides a foundational understanding of the mechanisms and preclinical performance of these two agents to inform further research and development in this critical area of oncology.
References
In Vivo Showdown: Luxdegalutamide Versus Abiraterone in Prostate Cancer Models
For Immediate Release
A detailed head-to-head comparison of the in vivo preclinical efficacy of Luxdegalutamide (ARV-766), a novel PROTAC androgen receptor (AR) degrader, and abiraterone, a well-established androgen biosynthesis inhibitor, reveals distinct mechanisms of action and potential therapeutic advantages for targeting advanced prostate cancer.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key experimental data, detailing methodologies, and visualizing the complex signaling pathways involved. While direct comparative in vivo studies are not yet available in published literature, this guide synthesizes existing preclinical data to offer a valuable comparative perspective.
Executive Summary
This compound, a Proteolysis Targeting Chimera (PROTAC), operates by inducing the degradation of the androgen receptor, including clinically relevant mutants such as AR-V7, which are associated with resistance to current therapies.[1][2] In contrast, abiraterone acetate, the prodrug of abiraterone, inhibits the CYP17A1 enzyme, thereby blocking the production of androgens that fuel prostate cancer growth.[3][4] Preclinical studies in various xenograft models of prostate cancer have demonstrated the potent anti-tumor activity of both agents. This compound has been shown to induce robust and sustained degradation of the androgen receptor, leading to significant tumor growth inhibition in models including those resistant to other hormonal therapies.[5] Abiraterone has a long-standing clinical track record and its preclinical efficacy in reducing tumor volume and androgen levels is well-documented.
Quantitative Data Presentation
The following tables summarize key in vivo efficacy data for this compound and abiraterone from separate preclinical studies. It is important to note that these studies were not conducted head-to-head, and experimental conditions may vary.
Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Parameter | LNCaP Xenograft Model | VCaP Xenograft Model (Enzalutamide-Insensitive) |
| AR Degradation | >90% maximum degradation (Dmax) at efficacious doses | Not specified, but significant tumor growth inhibition observed |
| Tumor Growth Inhibition | Significant and dose-dependent | Significant and dose-dependent |
| Dosing | Oral administration | Oral administration |
Table 2: In Vivo Efficacy of Abiraterone Acetate in Prostate Cancer Xenograft Models
| Parameter | LNCaP Xenograft Model | LuCaP Patient-Derived Xenografts (PDX) |
| Tumor Volume Reduction | Significant reduction compared to control | Heterogeneous response, with some models showing ultra-responsiveness and significant survival benefit |
| Intratumoral Androgen Levels | Significant reduction in testosterone and dihydrotestosterone | Effective reduction of serum and intratumoral androgens |
| Dosing | 100 mg/kg p.o. b.i.d. | Daily oral gavage or intraperitoneal injection |
Signaling Pathway Visualizations
To elucidate the distinct mechanisms of action, the following diagrams, created using the Graphviz DOT language, illustrate the respective signaling pathways targeted by this compound and abiraterone.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Abiraterone.
Experimental Protocols
While specific protocols for the cited efficacy data are proprietary, the following represents a generalized, representative methodology for in vivo xenograft studies evaluating anti-tumor agents in prostate cancer models.
Objective: To assess the in vivo anti-tumor efficacy of a test compound (e.g., this compound or abiraterone acetate) in a prostate cancer xenograft model.
Materials:
-
Cell Lines: LNCaP or VCaP human prostate cancer cells.
-
Animals: Male severe combined immunodeficient (SCID) or athymic nude mice, 6-8 weeks old.
-
Test Compounds: this compound or abiraterone acetate, formulated for oral gavage.
-
Vehicle Control: Appropriate vehicle for the test compound (e.g., 0.5% methylcellulose in sterile water).
-
Matrigel: For subcutaneous cell implantation.
Experimental Workflow Diagram:
Caption: Generalized workflow for in vivo xenograft studies.
Procedure:
-
Cell Implantation: LNCaP or VCaP cells are harvested during exponential growth and resuspended in a 1:1 mixture of media and Matrigel. Approximately 1-5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2). Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound or vehicle is administered daily via oral gavage at the specified dose.
-
Monitoring: Tumor volume and body weight are monitored 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised, weighed, and may be processed for pharmacodynamic analysis (e.g., Western blot for AR levels, LC-MS for intratumoral androgen levels).
Conclusion
This compound and abiraterone represent two distinct and powerful approaches to targeting the androgen receptor signaling axis in prostate cancer. This compound's ability to degrade the androgen receptor, including resistance-conferring mutants like AR-V7, offers a promising strategy to overcome known resistance mechanisms to existing hormonal therapies. Abiraterone's established efficacy in blocking androgen synthesis provides a strong foundation for current treatment regimens. The ongoing clinical trials evaluating the combination of this compound and abiraterone may reveal synergistic effects, potentially leading to more durable responses and improved outcomes for patients with advanced prostate cancer. Further preclinical head-to-head studies are warranted to directly compare the in vivo efficacy and pharmacodynamics of these two agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
Validating Androgen Receptor Degradation by JSB462: A Comparative Guide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JSB462 (luxdegalutamide/ARV-766), a second-generation Proteolysis Targeting Chimera (PROTAC), with other androgen receptor (AR) degradation agents. We delve into the validation of its mechanism of action, with a focus on mass spectrometry-based approaches, and provide supporting experimental data and detailed protocols for researchers in the field of drug discovery and development.
Introduction to JSB462 and Androgen Receptor Degradation
JSB462 is a potent, orally bioavailable PROTAC designed to selectively target the androgen receptor for degradation.[1][2][3] As a heterobifunctional molecule, it forms a ternary complex with the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][3] This mechanism of action offers a promising therapeutic strategy for conditions driven by AR signaling, such as prostate cancer. Unlike traditional AR inhibitors that merely block the receptor's function, JSB462 eliminates the AR protein entirely, a crucial advantage in overcoming resistance mechanisms. JSB462, also known as ARV-766, is a second-generation degrader with a broader efficacy profile and better tolerability compared to its predecessor, ARV-110 (bavdegalutamide).
Comparative Analysis of Androgen Receptor Degraders
The landscape of AR degraders is evolving, with various strategies emerging alongside PROTACs. This section compares JSB462 with its predecessor and other classes of AR degraders.
| Degrader | Class | Target Domain | Key Characteristics |
| JSB462 (ARV-766) | PROTAC | Ligand-Binding Domain (LBD) | Second-generation degrader with improved efficacy and tolerability over ARV-110. Effective against wild-type and clinically relevant AR LBD mutants, including L702H, H875Y, and T878A. Currently in Phase 2 clinical trials. |
| ARV-110 (Bavdegalutamide) | PROTAC | Ligand-Binding Domain (LBD) | First-in-class oral PROTAC AR degrader. Achieves >95% AR degradation in preclinical models with a DC50 < 1 nM. Showed a 70-90% reduction in AR levels in patient biopsies. |
| ARD-61 | PROTAC | Androgen Receptor | Rapidly and specifically degrades AR protein, reducing downstream signaling. Effective in both enzalutamide-sensitive and -resistant cell lines. |
| ARCC-4 | PROTAC | Androgen Receptor | A low-nanomolar AR degrader capable of degrading over 95% of cellular AR. Retains antiproliferative effect in high androgen environments. |
| Z15 | SARD (Selective Androgen Receptor Degrader) | Ligand-Binding Domain (LBD) and Activation Function-1 (AF-1) | A bifunctional small molecule that acts as both an AR antagonist and a selective degrader. Can degrade both full-length AR and AR splice variants (AR-V7). |
Validating AR Degradation by JSB462 using Mass Spectrometry
Quantitative mass spectrometry is a powerful and unbiased technique to confirm and quantify the degradation of a target protein across the entire proteome. While specific mass spectrometry data for JSB462 is not publicly available, likely due to its proprietary nature, the principles and expected outcomes can be detailed based on extensive preclinical and clinical data for similar PROTACs.
A typical quantitative proteomics workflow, such as Tandem Mass Tagging (TMT), would be employed to compare the proteome of cells treated with JSB462 to vehicle-treated controls. The expected outcome would be a significant and selective reduction in the abundance of androgen receptor peptides in the JSB462-treated samples, with minimal off-target effects on other proteins.
Experimental Workflow: Quantitative Proteomics (TMT)
Alternative Methods for Validating Androgen Receptor Degradation
While mass spectrometry provides a global and unbiased view, other well-established techniques are routinely used to validate protein degradation.
Western Blotting
Western blotting is a targeted approach to quantify the levels of a specific protein. It is a crucial and accessible method to confirm the degradation of AR in response to JSB462 treatment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the direct engagement of a drug with its target protein in a cellular environment. Ligand binding can alter the thermal stability of the target protein, which is detected by a shift in its melting curve. This assay can confirm that JSB462 directly binds to the androgen receptor within the cell.
Experimental Protocols
Quantitative Mass Spectrometry (TMT-based)
-
Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP or VCaP) to 70-80% confluency. Treat cells with a dose-response of JSB462 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 6, 12, 24 hours).
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest equal amounts of protein from each sample into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptide samples from each condition with a unique TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the pooled peptides to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. The relative abundance of the androgen receptor across different treatment conditions will reveal the extent of degradation.
Western Blotting
-
Sample Preparation: Treat cells with JSB462 as described above. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the androgen receptor. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Densitometry analysis of the bands will provide a quantitative measure of AR degradation.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with JSB462 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble androgen receptor at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble AR as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of JSB462 indicates direct target engagement.
Signaling Pathway of JSB462 Action
Conclusion
JSB462 represents a significant advancement in the targeted degradation of the androgen receptor. Validating its efficacy and specificity is paramount for its clinical development. Quantitative mass spectrometry offers a powerful, unbiased method for confirming AR degradation and assessing off-target effects. Complemented by traditional techniques like Western blotting and target engagement assays such as CETSA, researchers can build a robust data package to support the continued investigation of JSB462 as a promising therapeutic for androgen receptor-driven diseases.
References
Investigating Cross-Resistance: A Comparative Analysis of Luxdegalutamide and Other Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to androgen receptor (AR) signaling inhibitors represents a significant challenge in the treatment of prostate cancer. Understanding the nuances of cross-resistance between existing therapies and novel agents is paramount for the development of effective sequential treatment strategies. This guide provides a comparative analysis of Luxdegalutamide (ARV-766), a novel proteolysis targeting chimera (PROTAC) AR degrader, and other approved AR inhibitors, with a focus on the experimental data underpinning their performance in resistant settings.
Overcoming Resistance: A Shift from Inhibition to Degradation
Standard-of-care AR inhibitors, such as enzalutamide, apalutamide, darolutamide, and the androgen synthesis inhibitor abiraterone, have significantly improved outcomes for patients with prostate cancer. However, their efficacy is often limited by the development of resistance, frequently through mechanisms that involve the AR itself. These include AR gene mutations, amplifications, and the expression of splice variants like AR-V7.[1][2] Notably, significant cross-resistance has been observed among these conventional AR inhibitors, often mediated by the upregulation of the AKR1C3/AR-V7 axis.[1][2][3]
This compound represents a paradigm shift from AR inhibition to AR degradation. As a PROTAC, it is a heterobifunctional molecule that induces the formation of a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome. This mechanism offers the potential to overcome resistance mediated by AR mutations or overexpression by eliminating the target protein entirely. This compound has been shown to degrade wild-type AR as well as clinically relevant mutants, including L702H, H875Y, and T878A, which are associated with resistance to other AR-targeted agents.
Comparative Efficacy in Preclinical Models
The following tables summarize the in vitro efficacy of this compound and other AR inhibitors in both sensitive and resistant prostate cancer cell lines. It is important to note that the data is compiled from various studies and experimental conditions may differ.
Table 1: Comparative In Vitro Activity (IC50) of AR Inhibitors in Sensitive and Resistant Prostate Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| Enzalutamide | LNCaP (Parental) | - | ~1-5 | |
| LNCaP-EnzaR | Acquired Resistance | >20 | ||
| C4-2B (Parental) | - | ~1.2 | ||
| C4-2B-EnzaR | Acquired Resistance | ~14.77 | ||
| PC-3 | AR-Negative | ~34.9 | ||
| Apalutamide | LNCaP | - | 0.2 (Luciferase Assay) | |
| Darolutamide | LNCaP | - | 0.026 (Luciferase Assay) | |
| ARD-1676 (AR PROTAC) | VCaP | - | 0.0115 | |
| LNCaP | - | 0.0028 |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth or AR activity. Data for a direct IC50 of this compound in these specific resistant cell lines is not publicly available; however, its potent degradation activity is presented in Table 2.
Table 2: Androgen Receptor Degradation Activity (DC50) of this compound (ARV-766)
| Compound | Cell Line | AR Status | DC50 | Reference |
| This compound (ARV-766) | VCaP | Wild-Type | <1 nM | |
| LNCaP | T878A Mutation | Potent Degradation | ||
| VCaP | Wild-Type | >90% degradation in vivo | ||
| Enzalutamide-Insensitive VCaP Xenograft | Acquired Resistance | Significant Tumor Growth Inhibition |
Note: DC50 represents the concentration required to degrade 50% of the target protein.
Clinical data from a Phase 1/2 study of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior novel hormonal agents showed a promising PSA50 (≥50% reduction in PSA) response rate of 43% in patients with detectable AR ligand-binding domain mutations.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the distinct mechanisms of action of traditional AR inhibitors versus the PROTAC degrader this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are summarized protocols for key experiments.
Generation of Enzalutamide-Resistant Cell Lines
This protocol outlines a common method for developing acquired resistance in prostate cancer cell lines through continuous drug exposure.
-
Parental Cell Culture: Prostate cancer cell lines (e.g., LNCaP, C4-2B) are cultured in their recommended growth medium.
-
Initial IC50 Determination: The initial IC50 of the parental cell line to the AR inhibitor (e.g., enzalutamide) is determined using a cell viability assay (e.g., MTT assay).
-
Continuous Drug Exposure: Parental cells are continuously cultured in the presence of the AR inhibitor at a concentration initially below the IC50 (e.g., IC20-IC30). The media containing the fresh drug is replaced every 2-3 days.
-
Dose Escalation: Once the cells adapt and resume steady proliferation, the drug concentration is gradually increased in a stepwise manner. This process can take over 6 months.
-
Confirmation of Resistance: Resistance is periodically monitored by reassessing the IC50. A significant increase (e.g., >10-fold) compared to the parental line confirms the resistant phenotype. The established resistant cell line is then maintained in a medium containing a maintenance dose of the drug.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the IC50 of a compound.
-
Cell Seeding: Cells (e.g., 5 x 10³ cells/well) are seeded in a 96-well plate and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, enzalutamide) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: 10 µL of MTT reagent is added to each well, and the plate is incubated for 4 hours.
-
Solubilization: The supernatant is discarded, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a specific wavelength. The IC50 value is calculated from the dose-response curve.
Western Blotting for AR Protein Degradation
This technique is used to quantify the amount of AR protein in cells following treatment with a degrader like this compound.
-
Cell Lysis: Cells are treated with the test compound for a specified time, then washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the AR protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the protein bands are visualized using an imaging system. A loading control protein (e.g., GAPDH, β-actin) is also probed to ensure equal protein loading between samples.
-
Quantification: The intensity of the AR protein band is quantified and normalized to the loading control to determine the percentage of remaining AR protein compared to a vehicle-treated control. The DC50 is calculated from the dose-response data.
Conclusion
The preclinical and emerging clinical data suggest that this compound's mechanism of AR degradation can overcome key resistance mechanisms that limit the efficacy of traditional AR inhibitors. By eliminating the AR protein, including mutated forms, this compound demonstrates activity in models where cross-resistance to other agents is observed. The provided data and experimental protocols offer a framework for researchers to further investigate and compare the activity of novel AR-targeted therapies in the context of acquired resistance. Future head-to-head preclinical studies under uniform conditions will be invaluable in precisely defining the comparative efficacy and cross-resistance profiles of this new class of AR degraders.
References
A Comparative Guide to Androgen Receptor PROTACs for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to conventional AR inhibitors has driven the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a promising approach, inducing the degradation of the AR protein rather than simply inhibiting it. This guide provides a comparative overview of different AR-targeting PROTACs, summarizing key preclinical data, detailing essential experimental methodologies, and visualizing the underlying biological pathways and experimental workflows to support informed decision-making in the development of next-generation prostate cancer therapies.
Performance Comparison of Androgen Receptor PROTACs
The efficacy of AR PROTACs is primarily evaluated by their ability to induce AR degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as their ability to inhibit cancer cell proliferation (IC50). The following table summarizes the performance of several notable AR PROTACs in various prostate cancer cell lines.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Key Findings & Mutant Activity |
| ARV-110 (Bavdegalutamide) | Cereblon (CRBN) | VCaP | ~1[1] | >90%[1] | - | First-in-class oral PROTAC, shows clinical activity in mCRPC, including in patients with T878X and H875Y mutations.[2] |
| LNCaP | <1[3] | >95%[3] | - | |||
| ARV-766 (Luxdegalutamide) | Cereblon (CRBN) | VCaP (WT) | <1 | >90% | - | Potent against wild-type AR and clinically relevant LBD mutants (L702H, H875Y, T878A). |
| ARD-1676 | Cereblon (CRBN) | VCaP | 0.1 | - | 11.5 | Highly potent and orally efficacious, with broad activity against clinically relevant AR mutants. |
| LNCaP | 1.1 | - | 2.8 | |||
| MTX-23 | von Hippel-Lindau (VHL) | 22Rv1 | 370 (AR-V7) | - | - | Degrades both full-length AR (AR-FL) and the AR-V7 splice variant, effective in models of resistance to second-line antiandrogens. |
| 2000 (AR-FL) | ||||||
| ARD-61 | von Hippel-Lindau (VHL) | VCaP | <0.5 | - | 0.009 | Potent and selective AR degrader, effective in enzalutamide-resistant models. |
| LNCaP | 0.5-10 | - | 1.8 | |||
| ARD-266 | von Hippel-Lindau (VHL) | VCaP | 1 | >95% (at 30 nM) | - | Highly potent, developed using a weak binding affinity VHL ligand. |
| LNCaP | 0.5 | >95% (at 30 nM) | - | |||
| 22Rv1 | 0.2 | >95% (at 10 nM) | - | |||
| ARCC-4 | von Hippel-Lindau (VHL) | VCaP / LNCaP | 5 | >98% | - | Outperforms enzalutamide in cellular models of drug resistance and degrades clinically relevant AR mutants. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism and evaluation of AR PROTACs.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of different PROTAC molecules. Below are methodologies for key experiments.
Western Blotting for Androgen Receptor Degradation
This protocol outlines the steps to assess the degradation of the AR protein in prostate cancer cells following treatment with a PROTAC.
Objective: To determine the DC50 and Dmax of a PROTAC in a specific cell line.
Materials:
-
AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1)
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer to each well and incubating on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody (and anti-β-actin antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AR band intensity to the loading control (β-actin).
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of AR PROTACs on prostate cancer cells.
Objective: To determine the IC50 of a PROTAC in a specific cell line.
Materials:
-
Prostate cancer cells
-
Complete cell culture medium
-
96-well plates
-
PROTAC compound and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound in culture medium.
-
Add the diluted compounds or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
In Vivo Prostate Cancer Xenograft Efficacy Study
This protocol provides a general framework for evaluating the in vivo efficacy of an AR PROTAC in a mouse xenograft model.
Objective: To determine the antitumor efficacy of a PROTAC in an in vivo model.
Materials:
-
Immunodeficient mice (e.g., male nude or NOD-SCID mice, 6-8 weeks old)
-
Prostate cancer cells (e.g., VCaP, LNCaP)
-
Matrigel
-
PROTAC compound
-
Appropriate vehicle for administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Anesthesia
Methodology:
-
Animal Handling and Acclimatization:
-
Acclimatize mice for at least one week before the start of the experiment.
-
All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
-
-
Tumor Cell Implantation:
-
Harvest prostate cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
PROTAC Administration:
-
Prepare the PROTAC compound in the appropriate vehicle.
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule (e.g., once daily).
-
Administer the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
-
-
Pharmacodynamic Analysis:
-
A portion of the tumor tissue can be flash-frozen for Western blot analysis to confirm AR degradation in vivo.
-
Another portion can be fixed in formalin for immunohistochemical analysis.
-
References
Luxdegalutamide vs. Conventional AR Antagonists: A Comparative Analysis of Efficacy Against the AR L702H Mutation
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to androgen receptor (AR) targeted therapies in prostate cancer presents a significant clinical challenge. Mutations in the AR ligand-binding domain (LBD), such as the prevalent L702H mutation, are key drivers of this resistance, often rendering conventional AR antagonists ineffective. This guide provides a detailed comparison of Luxdegalutamide (ARV-766), a novel proteolysis targeting chimera (PROTAC) AR degrader, with conventional AR antagonists like enzalutamide and bicalutamide, focusing on their efficacy against the clinically significant AR L702H mutation.
Introduction to a New Modality: this compound
This compound is an orally bioavailable PROTAC designed to selectively target and induce the degradation of the androgen receptor.[1] Unlike traditional antagonists that merely block AR activity, this compound hijacks the cell's own ubiquitin-proteasome system to eliminate the AR protein entirely.[2] This heterobifunctional molecule forms a ternary complex between the AR, itself, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[2] This mechanism offers a distinct advantage, particularly against resistance mutations. This compound has demonstrated the ability to degrade both wild-type AR and clinically relevant LBD mutants, including L702H, H875Y, and T878A.[2]
The Challenge: AR L702H Mutation
The L702H mutation, a single amino acid substitution in the AR LBD, is frequently detected in patients with metastatic castration-resistant prostate cancer (mCRPC) who have developed resistance to therapies such as abiraterone and enzalutamide.[3] This mutation can be promiscuously activated by non-canonical ligands like glucocorticoids, which are often co-administered during treatment, thereby converting antagonists into agonists and driving tumor growth. The prevalence of the L702H mutation can be as high as 24% in treated mCRPC patients.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound, enzalutamide, and bicalutamide, with a focus on their activity in the context of AR mutations.
Table 1: In Vitro Potency of AR-Directed Therapies
| Compound | Mechanism of Action | Target Cell Line / AR Status | Potency Metric | Value | Reference |
| This compound | AR Degrader (PROTAC) | VCaP (Wild-Type AR) | DC₅₀ | <1 nM | |
| This compound | AR Degrader (PROTAC) | AR L702H Mutant | Maintains Potency | Not specified | |
| Enzalutamide | AR Antagonist | LNCaP (T877A Mutant AR) | IC₅₀ | 36 nM | |
| Bicalutamide | AR Antagonist | LNCaP/AR(cs) | IC₅₀ | 160 nM | |
| Bicalutamide | AR Antagonist | Wild-Type AR | IC₅₀ | 159-243 nM |
DC₅₀ (half-maximal degradation concentration) represents the concentration of a degrader needed to induce 50% degradation of the target protein. IC₅₀ (half-maximal inhibitory concentration) represents the concentration of an inhibitor needed to block 50% of a biological function.
Table 2: Clinical Efficacy in Patients with AR LBD Mutations
| Compound | Patient Population | Efficacy Endpoint | Response Rate | Reference |
| This compound | mCRPC with any AR LBD mutation | PSA₅₀ | 42% | |
| This compound | mCRPC with AR L702H mutation | PSA₅₀ | 50% | |
| ARV-110 (Predecessor) | mCRPC with AR L702H mutation | PSA₅₀ | Diminished Efficacy |
PSA₅₀ refers to a ≥50% reduction in serum Prostate-Specific Antigen levels from baseline.
Mechanism of Action and Resistance
The fundamental difference in the mechanism of action between this compound and conventional antagonists underpins its superior efficacy against the L702H mutation.
-
Conventional Antagonists (Enzalutamide, Bicalutamide): These molecules act as competitive inhibitors, binding to the AR LBD to prevent androgen binding and subsequent receptor activation. However, mutations like L702H can alter the conformation of the LBD, not only reducing the binding affinity of these antagonists but in some cases converting them into partial or full agonists, thereby promoting cancer cell survival and proliferation.
-
This compound (PROTAC): By targeting the AR for complete degradation, this compound removes the protein that drives the disease, regardless of its mutational status or activation state. This approach circumvents the resistance mechanisms associated with LBD mutations. Even if the L702H mutation alters ligand binding, as long as this compound can engage the receptor sufficiently to form the ternary complex with the E3 ligase, degradation will proceed. Clinical data indicates that this compound overcomes the resistance to its predecessor, ARV-110, which was less effective against the L702H mutation.
Visualizing the Pathways and Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: AR Signaling and Antagonist Intervention.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for assessing the efficacy of AR-directed therapies are crucial for reproducible research. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
1. Cell-Based AR Degradation Assay (for PROTACs)
-
Objective: To quantify the degradation of AR protein induced by a PROTAC degrader.
-
Cell Lines: Prostate cancer cell lines expressing wild-type AR (e.g., VCaP) or specific mutants.
-
Methodology:
-
Cell Culture: Plate cells in appropriate multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., this compound) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the Androgen Receptor. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Data Analysis: Quantify band intensities using densitometry. Normalize AR band intensity to the loading control. Calculate the percentage of AR remaining relative to the vehicle control for each concentration. Plot the data and determine the DC₅₀ value using non-linear regression.
-
2. In Vitro Cell Proliferation/Viability Assay
-
Objective: To measure the effect of AR antagonists on the proliferation of prostate cancer cells.
-
Cell Lines: Androgen-dependent prostate cancer cell lines (e.g., LNCaP).
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density in charcoal-stripped serum-containing medium to reduce baseline androgen levels.
-
Compound Treatment: After 24 hours, treat cells with a range of concentrations of the test compound (e.g., enzalutamide, bicalutamide) in the presence of a stimulating androgen (e.g., R1881).
-
Incubation: Incubate the plates for a period of 3-5 days.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Normalize the results to vehicle-treated controls. Plot the dose-response curve and calculate the IC₅₀ value, representing the concentration at which cell growth is inhibited by 50%.
-
Caption: General Workflow for In Vitro Efficacy Testing.
Conclusion
This compound represents a promising therapeutic strategy for patients with mCRPC, particularly those harboring the AR L702H mutation that confers resistance to conventional AR antagonists. Its unique mechanism of inducing AR degradation rather than mere inhibition allows it to overcome this common resistance pathway. The preclinical and emerging clinical data strongly support the continued development of this compound as a potent and effective agent in the treatment of advanced prostate cancer. For researchers, the distinct pharmacological profile of PROTACs necessitates the use of degradation-specific assays in parallel with functional assays to fully characterize their activity.
References
Assessing the Synergy of Luxdegalutamide with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the assessment of synergistic effects between Luxdegalutamide (ARV-766) and conventional chemotherapy agents in the context of prostate cancer research. While direct quantitative data on the combination of this compound with chemotherapy is not yet publicly available, this document outlines the scientific rationale for potential synergy, presents standardized experimental protocols for its evaluation, and offers a framework for data presentation and interpretation.
This compound is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer progression. By eliminating the AR protein, this compound has the potential to overcome resistance mechanisms to traditional AR-targeted therapies. Chemotherapy agents, such as taxanes (e.g., docetaxel, cabazitaxel), represent a standard of care in advanced prostate cancer and have distinct mechanisms of action. The potential for synergistic interaction between these two classes of drugs is an area of significant research interest.
Scientific Rationale for Synergy
The primary hypothesis for synergy between this compound and taxane-based chemotherapy stems from their complementary mechanisms of action targeting the androgen receptor signaling pathway.
-
This compound's Mechanism: As a PROTAC, this compound induces the ubiquitination and subsequent proteasomal degradation of the AR protein. This eliminates both wild-type and mutant forms of the receptor, offering a comprehensive shutdown of AR signaling.
-
Taxane Chemotherapy's Mechanism: Taxanes, like docetaxel, function primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] Interestingly, preclinical studies have shown that taxanes can also inhibit the nuclear translocation of the androgen receptor.[4][5] By disrupting the microtubule network, taxanes can sequester the AR in the cytoplasm, preventing it from acting as a nuclear transcription factor.
The combination of these two mechanisms could lead to a more profound and durable inhibition of AR-driven tumor growth than either agent alone. This compound eliminates the AR protein, while taxanes prevent any remaining or newly synthesized AR from reaching its site of action in the nucleus.
Hypothetical Data on Synergistic Effects
While specific experimental data for this compound in combination with chemotherapy is not available, the following tables illustrate how such data would be presented to demonstrate synergy. These tables are based on standard methodologies for assessing drug interactions.
Table 1: In Vitro Synergy of this compound and Docetaxel in Prostate Cancer Cell Lines
| Cell Line | Drug Combination | IC50 (nM) - Single Agent | Combination Index (CI) at 50% Effect | Dose Reduction Index (DRI) |
| LNCaP | This compound | 5 | ||
| Docetaxel | 2 | |||
| This compound + Docetaxel | < 1 (Synergistic) | > 1 (Dose reduction) | ||
| VCaP | This compound | 8 | ||
| Docetaxel | 3 | |||
| This compound + Docetaxel | < 1 (Synergistic) | > 1 (Dose reduction) | ||
| 22Rv1 | This compound | 12 | ||
| Docetaxel | 4 | |||
| This compound + Docetaxel | < 1 (Synergistic) | > 1 (Dose reduction) |
IC50 values are hypothetical. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy. The Dose Reduction Index (DRI) indicates the fold-dose reduction of each drug in a synergistic combination.
Table 2: In Vivo Efficacy of this compound and Cabazitaxel Combination in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound (10 mg/kg) | 900 | 40 |
| Cabazitaxel (5 mg/kg) | 1050 | 30 |
| This compound + Cabazitaxel | 300 | 80 (Synergistic) |
Tumor volumes and TGI are hypothetical. Synergy in vivo is determined when the combination treatment results in a significantly greater tumor growth inhibition than the additive effect of the individual agents.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with chemotherapy agents.
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound and a chemotherapy agent on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
This compound and chemotherapy agent (e.g., docetaxel)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent, both individually and in combination at fixed ratios.
-
Treatment: Treat the cells with the single agents and the combinations for a specified period (e.g., 72 hours). Include vehicle-treated cells as a control.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Synergy Assessment: Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of combined this compound and chemotherapy treatment on the growth of prostate cancer tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells for implantation (e.g., VCaP)
-
This compound and chemotherapy agent (e.g., cabazitaxel)
-
Vehicle solutions for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant prostate cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, chemotherapy alone, and the combination).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intravenous for chemotherapy).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the tumor growth in the combination group to the single-agent and control groups to determine if the observed effect is synergistic.
-
Visualizing Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Taxane-Induced Blockade to Nuclear Accumulation of the Androgen Receptor Predicts Clinical Responses in Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bicalutamide versus Luxdegalutamide: A Comparative Guide to Inhibiting Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct inhibitors of the Androgen Receptor (AR) signaling pathway: the established non-steroidal antiandrogen, Bicalutamide, and the novel proteolysis-targeting chimera (PROTAC), Luxdegalutamide (ARV-766). We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and provide detailed experimental protocols for key assays used in their evaluation.
Introduction: Targeting the Androgen Receptor in Prostate Cancer
The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer. Consequently, inhibiting its signaling cascade is a primary therapeutic strategy. Bicalutamide, a first-generation non-steroidal antiandrogen, has been a cornerstone of androgen deprivation therapy. It functions as a competitive antagonist, blocking the binding of androgens to the AR.[1][2] However, its efficacy can be limited by the development of resistance, often through AR mutations that can convert Bicalutamide from an antagonist to an agonist.[3]
This compound represents a paradigm shift in AR inhibition. As a PROTAC, it does not merely block the receptor but hijacks the cell's own ubiquitin-proteasome system to induce the degradation of the AR protein.[4] This novel mechanism offers the potential to overcome the limitations of traditional antagonists, including efficacy against clinically relevant AR mutants.[4]
Mechanism of Action: Antagonism vs. Degradation
The fundamental difference between Bicalutamide and this compound lies in their interaction with the AR and the subsequent cellular response.
Bicalutamide: This small molecule competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-responsive genes.
This compound: This heterobifunctional molecule consists of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven mechanism removes the entire receptor protein from the cell, offering a more complete shutdown of AR signaling.
dot
Caption: Mechanisms of Action: Bicalutamide vs. This compound.
Comparative Efficacy: A Quantitative Overview
Direct head-to-head preclinical studies are emerging; however, existing data from various sources allow for a compelling comparison of the potency and efficacy of these two compounds.
| Parameter | Bicalutamide | This compound (ARV-766) | Cell Line(s) | Reference(s) |
| Mechanism | AR Antagonist | AR Degrader | - | , |
| IC50 (AR Signaling) | 160 - 243 nM | Not directly reported (inhibition) | LNCaP, HepG2 | , |
| DC50 (AR Degradation) | Not Applicable | < 1 nM | VCaP | |
| IC50 (Cell Proliferation) | 0.8 - 2.0 µM | Not directly reported | LNCaP, CWR22 | |
| Efficacy against WT AR | Effective | Highly Effective | LNCaP, VCaP | , |
| Efficacy against Mutant AR (L702H, H875Y, T878A) | Can act as an agonist | Effective Degrader | - | ,, |
Key Findings:
-
Potency: this compound demonstrates significantly greater potency in its primary mechanism of action (AR degradation) with a DC50 in the sub-nanomolar range, while Bicalutamide's IC50 for AR signaling inhibition is in the mid-nanomolar to low-micromolar range.
-
Efficacy against Mutants: A critical advantage of this compound is its ability to degrade clinically relevant AR mutants that are known to confer resistance to Bicalutamide. The L702H mutation, for instance, can convert Bicalutamide into an agonist, promoting tumor growth, whereas this compound maintains its degradation activity.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize and compare AR inhibitors like Bicalutamide and this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the AR.
dot
Caption: Workflow for AR Competitive Binding Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a purified recombinant AR ligand-binding domain (LBD) protein.
-
Prepare a stock solution of a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Prepare serial dilutions of the test compounds (Bicalutamide and this compound) and a known AR ligand as a positive control.
-
Prepare an assay buffer (e.g., TEGMD buffer: 10mM Tris-HCl, 1.5mM EDTA, 10% glycerol, 1mM DTT, 10mM sodium molybdate, pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, combine the AR-LBD protein, a fixed concentration of [³H]-DHT, and varying concentrations of the test compounds or control.
-
Include wells for total binding (AR + [³H]-DHT) and non-specific binding (AR + [³H]-DHT + a high concentration of unlabeled DHT).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation and Detection:
-
Separate the bound from free radioligand using a method such as hydroxylapatite filter binding or scintillation proximity assay (SPA).
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
AR Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to inhibit AR-mediated gene transcription.
dot
Caption: Workflow for AR Luciferase Reporter Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable prostate cancer cell line (e.g., LNCaP) in appropriate media.
-
Seed cells into a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
After transfection, treat the cells with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity.
-
Simultaneously, treat the cells with serial dilutions of Bicalutamide or this compound. Include appropriate vehicle controls.
-
Incubate for 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of prostate cancer cells, which is an indicator of cell viability and proliferation.
dot
Caption: Workflow for MTT Cell Viability Assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of Bicalutamide or this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the log of the compound concentration.
-
Conclusion
Bicalutamide and this compound represent two distinct generations of AR inhibitors. While Bicalutamide has been a valuable therapeutic agent, its efficacy is challenged by resistance mechanisms, particularly AR mutations. This compound, with its novel PROTAC mechanism, demonstrates superior potency in degrading the AR and, critically, maintains activity against clinically relevant AR mutants that confer resistance to traditional antagonists. The preclinical data strongly suggest that AR degradation is a more robust and durable strategy for inhibiting AR signaling. Further clinical investigation will ultimately define the therapeutic advantages of this compound in the treatment of prostate cancer. This guide provides a foundational comparison and the necessary experimental framework for researchers to further explore and evaluate these and other emerging AR-targeted therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of bicalutamide resistance-related genes and prognosis prediction in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Preclinical Showdown: Apalutamide and Darolutamide versus the PROTAC Degrader Luxdegalutamide in Prostate Cancer Models
For Immediate Release
A deep dive into the preclinical performance of two approved androgen receptor inhibitors, apalutamide and darolutamide, and the next-generation androgen receptor degrader, luxdegalutamide, reveals distinct mechanisms and potent anti-tumor activity in various prostate cancer models. This comparative guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Prostate cancer remains a significant challenge in oncology, with the androgen receptor (AR) continuing to be a critical therapeutic target. While second-generation AR inhibitors like apalutamide and darolutamide have become standard of care, the emergence of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) offers a new frontier in overcoming resistance. This compound (ARV-766), a PROTAC AR degrader, exemplifies this new class of drugs by inducing the degradation of the AR protein rather than merely inhibiting its function. This guide provides a comparative analysis of the preclinical data for these three agents, offering insights into their distinct and overlapping activities against prostate cancer.
Mechanism of Action: Inhibition vs. Degradation
Apalutamide and darolutamide are competitive androgen receptor inhibitors that bind to the ligand-binding domain (LBD) of the AR. This binding prevents the nuclear translocation of the AR, its binding to DNA, and subsequent transcription of AR target genes, ultimately leading to a reduction in tumor cell proliferation.
In contrast, this compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism not only blocks AR signaling but eliminates the AR protein entirely, including clinically relevant mutants that can confer resistance to traditional inhibitors.[1]
In Vitro Efficacy: Potent Inhibition and Degradation
Preclinical studies in prostate cancer cell lines demonstrate the potent activity of all three compounds. Darolutamide has shown strong inhibition of cell viability in various androgen-dependent prostate cancer cell lines.[2] this compound has been shown to induce robust degradation of the androgen receptor in prostate cancer cell lines, with a half-maximal degradation concentration (DC50) of less than 1 nM in VCaP cells.[3] This degradation is effective against both wild-type AR and mutants associated with resistance to other AR antagonists.[3]
Table 1: Comparative In Vitro Efficacy of Darolutamide and this compound
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Darolutamide | VCaP | Cell Viability | IC50 | 130 ± 10 nM | |
| LAPC-4 | Cell Viability | IC50 | 180 ± 20 nM | ||
| LNCaP | Cell Viability | IC50 | 110 ± 10 nM | ||
| This compound | VCaP | AR Degradation | DC50 | <1 nM |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In vivo studies using prostate cancer xenograft models in mice have confirmed the potent anti-tumor activity of all three compounds. Oral administration of darolutamide has been shown to markedly reduce the growth of LAPC-4 and KuCaP-1 patient-derived xenografts. Similarly, this compound significantly and dose-dependently inhibits tumor growth in murine LNCaP and VCaP xenograft models, including an enzalutamide-insensitive model. Apalutamide has demonstrated potent antitumor activity in both early-stage and late-stage models of castration-naïve prostate cancer (CNPC) in Pten-deficient mouse models.
Table 2: Comparative In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dosing | Key Findings | Reference |
| Apalutamide | Pten-KO (CNPC) | 30 mg/kg, p.o. 5 times/week | 33.4% mean tumor burden reduction | |
| Darolutamide | LAPC-4 | Oral dosing | Marked reduction in tumor growth | |
| KuCaP-1 | Oral dosing | Marked reduction in tumor growth | ||
| This compound | LNCaP | Oral dosing | Significant and dose-dependent tumor growth inhibition | |
| VCaP | Oral dosing | Significant and dose-dependent tumor growth inhibition |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the androgen receptor signaling pathway and a typical workflow for evaluating these compounds in preclinical models.
Caption: Androgen Receptor Signaling and Drug Intervention.
References
Safety Operating Guide
Proper Disposal of Luxdegalutamide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Luxdegalutamide (ARV-766), a potent and targeted Androgen Receptor (AR) PROTAC degrader, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its cytotoxic potential, all waste generated from the use of this compound must be managed as hazardous chemical waste. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Always wash hands thoroughly after handling the compound[1]. Avoid the formation of dust and aerosols[2].
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste[1][2]. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain[3]. The primary and required method of disposal is through a licensed hazardous waste management facility, typically via high-temperature incineration.
Experimental Protocol: Waste Segregation and Containment
Proper segregation of this compound-contaminated waste at the point of generation is crucial.
-
Waste Identification: All items that come into contact with this compound are to be considered hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, vials, and other disposable materials.
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound.
-
-
Solid Waste Containment:
-
Collect all solid waste in a designated, leak-proof, and puncture-resistant container that is clearly labeled for cytotoxic or hazardous chemical waste.
-
The container should be kept sealed when not in use.
-
-
Liquid Waste Containment:
-
Collect all liquid waste in a compatible, leak-proof container with a secure screw-top cap. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
The container must be clearly labeled as hazardous waste.
-
-
Sharps Waste Containment:
-
Dispose of all contaminated sharps in a designated, puncture-proof sharps container that is specifically marked for cytotoxic or chemotherapeutic waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Final Disposal Workflow
The ultimate disposal of this compound waste must be conducted through an approved and licensed waste disposal service.
Caption: Workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill, prevent further leakage and spreading.
-
Liquid Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust.
Collect all spill cleanup materials into a sealed container and dispose of it as hazardous waste. Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and wash the area thoroughly.
Regulatory Context
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and state authorities. These regulations are in place to protect public health and the environment from the potential hazards of pharmaceutical compounds. It is imperative that all personnel handling this compound are trained on these procedures and follow their institution's specific EHS guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
